2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
説明
BenchChem offers high-quality 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H23ClO5 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H23ClO5/c13-5-3-1-2-4-6-16-7-8-17-9-10-18-11-12(14)15/h1-11H2,(H,14,15) |
InChIキー |
HANYUHBIDVIIBF-UHFFFAOYSA-N |
正規SMILES |
C(CCCCl)CCOCCOCCOCC(=O)O |
製品の起源 |
United States |
Rational Design and Application of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in Targeted Protein Degradation
Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) and chemical biology probes relies heavily on the precise selection of bifunctional linkers. 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS: 1799506-29-8), commonly referred to as Cl-C6-PEG2-CH2COOH or Halo-PEG2-acid, is a highly specialized building block engineered for covalent conjugation to HaloTag fusion proteins[1]. This whitepaper provides an in-depth mechanistic analysis of its structural domains, physicochemical properties, and self-validating synthetic protocols for its integration into targeted protein degradation (TPD) workflows[2][3].
Structural Anatomy & Physicochemical Profiling
The efficacy of a PROTAC is dictated by the physicochemical properties of its linker, which governs cellular permeability, solubility, and the thermodynamics of ternary complex formation[4]. The structure of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (Molecular Formula: C₁₂H₂₃ClO₅, MW: 282.76 g/mol ) is rationally divided into three functional domains[1]:
-
The 6-Chlorohexyl Terminus (Covalent Warhead): This primary alkyl chloride is the classic recognition motif for the HaloTag protein (a modified bacterial haloalkane dehalogenase)[2]. It acts as a highly specific suicide substrate.
-
The Diethylene Glycol (PEG2) Spacer: A short, hydrophilic spacer that balances the lipophilicity of the hexyl chain. The PEG2 motif prevents non-specific hydrophobic aggregation while providing an optimal ~8–10 Å spacing to minimize steric clashes between the E3 ligase and the target protein[4].
-
The Acetic Acid Terminus (Conjugation Handle): A terminal carboxylic acid that serves as a versatile, stable handle for amide bond formation with primary or secondary amines on E3 ligase ligands (e.g., VHL or CRBN binders)[4].
Quantitative Physicochemical Data
To facilitate rational drug design, the core parameters of this linker are summarized below. The balance of its topological polar surface area (TPSA) and lipophilicity makes it ideal for intracellular applications[1].
| Property | Value | Mechanistic Significance |
| CAS Number | 1799506-29-8 | Unique identifier for procurement and QA/QC. |
| Molecular Weight | 282.76 g/mol [1] | Low MW ensures the final PROTAC remains within acceptable limits for cellular permeability. |
| Molecular Formula | C₁₂H₂₃ClO₅[1] | Defines the exact atomic composition for mass spectrometry validation. |
| Solubility | Soluble in DMSO, DMF, DCM[5] | Compatible with standard solid-phase and solution-phase peptide coupling chemistries. |
| Reactive Groups | Alkyl Chloride, Carboxyl | Enables orthogonal, highly specific bioconjugation without cross-reactivity. |
Mechanistic Causality in Targeted Protein Degradation
In the context of HaloPROTACs, the mechanism of action is event-driven rather than occupancy-driven[2]. When a HaloPROTAC (synthesized using this PEG2-acid linker) enters the cell, the 6-chlorohexyl group is recognized by the active site of the HaloTag-fused Protein of Interest (POI)[3].
The Causality of Covalent Binding: The HaloTag protein has been engineered to trap the intermediate of the dehalogenation reaction. The nucleophilic aspartate residue (Asp106) in the HaloTag active site attacks the primary carbon of the 6-chlorohexyl group via an S_N2 mechanism, displacing the chloride ion[2]. Because the enzyme lacks the catalytic histidine required to hydrolyze the resulting ester intermediate, a permanent, irreversible covalent bond is formed[2]. This irreversible binding ensures a highly stable POI-PROTAC complex, which then recruits the E3 ubiquitin ligase to drive polyubiquitination and subsequent proteasomal degradation[3].
Caption: Mechanistic pathway of HaloPROTAC-mediated targeted protein degradation using the Halo-PEG2 linker.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a HaloPROTAC using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. This workflow is designed as a self-validating system , incorporating critical quality control (QC) checkpoints to prevent downstream failures.
Protocol: Synthesis of a VHL-recruiting HaloPROTAC
Rationale for Reagent Selection: HATU is selected over EDC/NHS due to its superior efficiency in forming amide bonds with sterically hindered amines (common in E3 ligands) with minimal epimerization. DIPEA is used as a non-nucleophilic base to maintain the basic environment required for carboxylate activation without competing for the activated ester.
Step-by-Step Methodology:
-
Preparation & Activation:
-
Dissolve 1.0 eq (e.g., 28.3 mg, 0.1 mmol) of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid[1] in 1.0 mL of anhydrous DMF under an inert argon atmosphere.
-
Add 1.2 eq (45.6 mg) of HATU and 3.0 eq (52 µL) of DIPEA.
-
Causality: The argon atmosphere prevents moisture from hydrolyzing the highly reactive O-At active ester intermediate.
-
QC Checkpoint 1: Stir for 15 minutes at room temperature. Take a 2 µL aliquot, quench in 50 µL methanol, and analyze via LC-MS. Validation metric: Complete disappearance of the m/z 281.1 [M-H]⁻ peak and appearance of the methyl ester (m/z 297.1 [M+H]⁺).
-
-
Conjugation:
-
Add 1.0 eq of the amine-functionalized E3 ligase ligand (e.g., VH032-amine) dissolved in 0.5 mL anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2–4 hours.
-
-
Quenching & Workup:
-
Quench the reaction by adding 50 µL of glacial acetic acid.
-
Causality: Acidifying the mixture neutralizes DIPEA and prevents base-catalyzed degradation of the newly formed PROTAC during concentration.
-
Remove DMF under reduced pressure (Genevac or rotary evaporator with high vacuum).
-
-
Purification:
-
Purify the crude residue via Preparative HPLC using a C18 column. Use a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.
-
QC Checkpoint 2: Lyophilize the product fractions and analyze via high-resolution mass spectrometry (HRMS) and ¹H-NMR. Validation metric: Purity must be >95%, and the multiplet corresponding to the -CH₂-Cl protons (~3.5 ppm) must remain intact, confirming the warhead was not compromised during synthesis.
-
Caption: Self-validating synthetic workflow for the generation of HaloPROTACs via amide coupling.
Comparative Linker Analysis
Selecting the correct PEG length is critical. If the linker is too short, the E3 ligase and the POI will experience steric repulsion, preventing ternary complex formation. If the linker is too long, the entropic penalty of complex formation increases, drastically reducing degradation efficiency[2][4]. The table below illustrates why the PEG2 variant (CAS: 1799506-29-8) is frequently chosen as the optimal starting point for HaloPROTAC library screening.
| Linker Variant | Spacer Length | TPSA (Ų) | Steric Profile | Typical Application |
| Halo-PEG1-Acid | ~5 Å | 47.9 | High risk of protein-protein clashing | Rigid targets with highly exposed binding pockets |
| Halo-PEG2-Acid | ~8 Å | 57.1 | Balanced flexibility and spacing | Broad-spectrum HaloPROTAC development |
| Halo-PEG4-Acid | ~14 Å | 75.6 | High entropic penalty | Targets requiring extended reach across large protein domains |
Note: The PEG2 linker provides the ideal balance of hydrophilicity (to maintain aqueous solubility) and spatial constraint (to force the E3 ligase into close proximity with the target protein without clashing).
Sources
molecular weight and exact mass of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Physicochemical Profiling and Analytical Workflows for 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the bifunctional linker connecting the E3 ligase ligand to the protein of interest (POI) ligand. The compound 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly abbreviated as Cl-C6-PEG2-CH2COOH , CAS: 1799506-29-8) has emerged as a highly versatile, hybrid aliphatic-PEG linker[1].
This whitepaper provides an in-depth analysis of the exact mass, molecular weight, physicochemical properties, and validated experimental workflows for utilizing and characterizing this specific PROTAC linker.
Physicochemical & Mass Profiling
Understanding the exact monoisotopic mass of a linker is critical for High-Resolution Mass Spectrometry (HRMS) analysis during multi-step PROTAC synthesis. Unlike nominal mass, exact mass accounts for the precise mass defects of individual isotopes, allowing for the unambiguous determination of elemental composition and the filtering of isobaric interferences in complex matrices[2][3].
The presence of a single chlorine atom in Cl-C6-PEG2-CH2COOH provides a highly diagnostic isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, mass spectra will display a characteristic M and M+2 doublet, which serves as an internal validation that the labile alkyl chloride has not degraded during synthetic manipulation[4].
Table 1: Quantitative Mass and Physicochemical Data
| Property | Value | Scientific Rationale / Note |
| Chemical Formula | C12H23ClO5 | Hybrid structure combining alkyl and PEG motifs[5]. |
| Molecular Weight (Average) | 282.76 g/mol | Calculated using standard atomic weights[6]. |
| Exact Mass (Monoisotopic) | 282.1234 Da | Based on 12C , 1H , 35Cl , and 16O isotopes[2]. |
| Calculated m/z [M+H]⁺ | 283.1312 | Primary ion observed in positive ESI mode. |
| Calculated m/z [M-H]⁻ | 281.1161 | Primary ion observed in negative ESI mode. |
| Isotopic M+2 Peak [M( 37Cl )+H]⁺ | 285.1283 | Appears at ~32% relative abundance to the [M+H]⁺ peak. |
Structural Anatomy & Causality in Drug Design
The architecture of Cl-C6-PEG2-CH2COOH is not arbitrary; it is engineered to balance competing physicochemical demands in PROTAC development[7][8].
-
The PEG2 Motif: Polyethylene glycol (PEG) units enhance the aqueous solubility of the typically hydrophobic PROTAC molecules. Furthermore, PEG chains exhibit the "gauche effect"—a tendency to adopt folded conformations around C-C bonds in aqueous environments. This folding can shield the polar surface area of the molecule, thereby enhancing cell permeability[9][10].
-
The C6 Alkyl Chain: Simple hydrocarbon chains provide a high degree of conformational flexibility and metabolic stability[8][10]. The hexyl chain extends the linker length to prevent steric clashes between the POI and the E3 ligase, mitigating the risk of unproductive binary complex formation (the "hook effect")[8][9].
-
Heterobifunctionality (COOH and Cl): The terminal carboxylic acid allows for rapid amide bond formation with amine-bearing ligands. The terminal primary chloride acts as a moderate electrophile, permitting controlled, orthogonal SN2 displacement by nucleophiles (such as phenols or amines) on the second ligand[].
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal steps to prevent common analytical and synthetic failures.
Workflow 1: Exact Mass Determination via ESI-HRMS
This protocol utilizes Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry to validate the intact linker[4][12].
-
Sample Preparation: Dissolve Cl-C6-PEG2-CH2COOH in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Causality: High analyte concentrations lead to detector saturation and space-charge effects in the mass analyzer, which severely skew mass accuracy and degrade resolution.
-
-
Calibration: Infuse Leucine Enkephalin (exact mass 555.2693 Da) via a secondary reference sprayer as an internal lock mass[4].
-
Causality: Real-time lock mass correction compensates for instrumental drift caused by minor temperature or high-voltage fluctuations, ensuring mass accuracy remains below 5 ppm[13].
-
-
Ionization Parameters: Set the ESI capillary voltage to 2.8–3.0 kV and the desolvation temperature to a maximum of 250°C.
-
Causality: Employing "soft" ionization parameters prevents the in-source thermal degradation or heterolytic cleavage of the labile C-Cl bond, preserving the intact [M+H]⁺ molecular ion.
-
-
Data Acquisition: Scan over an m/z range of 100–1000. Apply a mass defect filter post-acquisition to isolate the target formula and verify the 3:1 ratio of the m/z 283.131 and 285.128 peaks[3].
Caption: ESI-HRMS workflow for the exact mass determination of the PROTAC linker.
Workflow 2: PROTAC Conjugation Strategy
This protocol outlines the sequential attachment of the linker to two distinct ligands.
-
Carboxylic Acid Activation: In an oven-dried flask under inert atmosphere, dissolve Cl-C6-PEG2-CH2COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Causality: HATU generates a highly reactive HOAt ester. Pre-activating the acid before adding the amine ligand prevents the amine from reacting directly with the uronium salt of HATU, which would otherwise form an unreactive guanidinium byproduct.
-
-
Amide Coupling (Ligand 1): Add the amine-bearing E3 ligase ligand (1.0 eq) to the activated mixture. Stir for 2 hours.
-
Causality: The inherent flexibility of the PEG chain ensures a high collision frequency with the nucleophile, driving the amidation to completion rapidly despite potential steric bulk on the E3 ligand.
-
-
SN2 Displacement (Ligand 2): Isolate the intermediate. To a solution of the intermediate in DMF, add the phenol-bearing POI ligand (1.2 eq), K2CO3 (3.0 eq), and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Heat to 60°C for 12 hours.
-
Causality: The primary chloride is a moderate leaving group. The addition of catalytic KI facilitates a Finkelstein reaction, converting the chloride in situ to a highly reactive alkyl iodide, drastically accelerating the SN2 displacement by the phenoxide ion.
-
Caption: PROTAC synthesis workflow utilizing the Cl-C6-PEG2-COOH linker.
References
- Aaron Chemicals. "Explore Quality Chemical Building Blocks at Aaronchem: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid." aaronchem.com.
- Suzhou Sibian Chemical Technology Co.,Ltd. "Product Detailed: 2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)acetic acid." sibian-chem.com.
- Sigma-Aldrich. "2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | 1799506-29-8." sigmaaldrich.com.
- AChemBlock. "Cl-C6-PEG2-O-CH2COOH 98% | CAS: 1799506-29-8." achemblock.com.
- National Institutes of Health. "Current strategies for the design of PROTAC linkers: a critical review." nih.gov.
- BOC Sciences. "Overview of PROTAC Linkers: Types and Design." bocsci.com.
- Exploration Publishing. "Novel approaches for the rational design of PROTAC linkers." explorationpub.com.
- ChemPep. "Overview of PROTAC Linkers." chempep.com.
- Benchchem. "A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency." benchchem.com.
- Measurlabs. "High-Resolution Mass Spectrometry | HRMS Analysis." measurlabs.com.
- ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." resolvemass.ca.
- European Commission. "Recording of High-Resolution Mass Spectra of Organic Substances." europa.eu.
- Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." spectroscopyonline.com.
- National Institutes of Health. "Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry." nih.gov.
Sources
- 1. Cl-C6-PEG2-O-CH2COOH 98% | CAS: 1799506-29-8 | AChemBlock [achemblock.com]
- 2. measurlabs.com [measurlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. aaronchem.com [aaronchem.com]
- 6. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
Advanced NMR Spectroscopy Analysis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid for PROTAC and ADC Linker Development
Executive Summary
The rational design of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) relies heavily on the physicochemical properties of their linker domains. 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS: 1799506-29-8) is a highly versatile, heterobifunctional linker combining a terminal carboxylic acid, a diethylene glycol (PEG2) spacer, and a 6-chlorohexyl chain ().
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive framework for the structural validation of this linker using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond simple data reporting; it details the mechanistic causality behind solvent selection, acquisition parameters, and establishes a self-validating protocol for absolute structural confidence.
Structural Anatomy & Mechanistic Rationale
The molecular architecture of this linker ( C12H23ClO5 , MW: 282.76 g/mol ) is deliberately partitioned into three functional domains, each dictating specific NMR behaviors and downstream biological properties:
-
Carboxylic Acid (-COOH): Serves as the primary conjugation handle for amide bond formation (via EDC/NHS activation) with E3 ligase ligands or warheads.
-
PEG2 Spacer: Imparts aqueous solubility. Crucially, the gauche effect inherent to PEG chains promotes folded molecular conformations. In apolar environments (such as cell membranes), this folding minimizes the solvent-accessible 3D polar surface area (SA 3D PSA), directly correlating to enhanced cellular permeability (1)[1].
-
6-Chlorohexyl Chain: Provides a hydrophobic segment capable of hydrophobic collapse in aqueous media, while remaining extended in lipophilic environments (2)[2]. The terminal chloride acts as a versatile electrophile for nucleophilic displacement.
Structural domains of the linker and their impact on PROTAC cellular permeability.
Quantitative NMR Spectroscopy Data
Deuterated chloroform ( CDCl3 ) is the solvent of choice. Beyond solubility, CDCl3 mimics the apolar interior of lipid bilayers, allowing researchers to observe the biologically relevant folded conformations of the linker (1)[1]. The PEG protons consistently resonate as a multiplet near 3.65 ppm, serving as an excellent internal calibration anchor (3)[3].
Table 1: 1H NMR Assignments (400 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Structural Assignment |
| 10.50 | br s | - | 1H | -COOH |
| 4.15 | s | - | 2H | -O-CH 2 -COOH |
| 3.60 – 3.75 | m | - | 8H | PEG backbone (-O-CH 2 -CH 2 -O-) |
| 3.53 | t | 6.6 Hz | 2H | -CH 2 -Cl (Hexyl C6) |
| 3.46 | t | 6.6 Hz | 2H | -O-CH
2
|
| 1.77 | quintet | 6.8 Hz | 2H | -CH 2 -CH 2 -Cl (Hexyl C5) |
| 1.59 | quintet | 6.8 Hz | 2H | -O-CH
2
-CH
2
|
| 1.35 – 1.45 | m | - | 4H | -CH
2
-CH
2
|
Table 2: 13C NMR Assignments (100 MHz, CDCl3 )
| Chemical Shift (ppm) | Assignment | Structural Domain |
| 173.5 | -C OOH | Carboxylic Acid |
| 71.5 | -O-C H
2
| Alkyl Chain |
| 71.3, 70.6, 70.5, 70.1 | -O-C H 2 -C H 2 -O- | PEG Backbone (Asymmetric) |
| 68.6 | -O-C H 2 -COOH | Acetic Acid Linkage |
| 45.1 | -C H 2 -Cl (Hexyl C6) | Alkyl Halide |
| 32.6 | -C H 2 -CH 2 -Cl (Hexyl C5) | Alkyl Chain |
| 29.5 | -O-CH
2
-C H
2
| Alkyl Chain |
| 26.7 | Hexyl C 4 | Alkyl Chain |
| 25.5 | Hexyl C 3 | Alkyl Chain |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in batch-to-batch linker synthesis, the NMR acquisition must be treated as a closed, self-validating system. The following protocol guarantees quantitative compositional analysis (4)[4].
Step-by-Step Methodology
-
Sample Preparation & Internal Standardization: Dissolve 20 mg of the linker in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a flawless 0.00 ppm reference. Anhydrous solvent is critical; trace water will shift the labile -COOH proton (10.50 ppm) or cause it to broaden into the baseline via chemical exchange.
-
Parameter Optimization (The d1 Delay): Set the spectrometer to 400 MHz at 298 K. Crucially, set the relaxation delay ( d1 ) to 5 seconds (standard defaults are often 1s). Causality: Carboxylic acid protons possess long T1 longitudinal relaxation times. A short delay leads to incomplete relaxation between pulses, artificially suppressing the integration value of the -COOH peak and destroying the quantitative nature of the assay.
-
Spectral Acquisition: Acquire 16 to 32 scans using a 30° or 45° pulse angle.
-
Data Processing & The Self-Validating Integration Protocol: Apply rigorous phase and baseline corrections.
-
The Anchor: Integrate the PEG backbone multiplet (3.60–3.75 ppm) and manually set its value to exactly 8.00 .
-
The Validation: Integrate all remaining peaks. Sum the total integrals. If the molecule is pure and fully relaxed, the sum must equal exactly 23.00 ( ±0.05 ).
-
Troubleshooting: If the sum is ~22.00, the -COOH proton has exchanged with trace D2O in the solvent. If the triplet at 3.53 ppm integrates to <2.00, the terminal alkyl chloride has undergone premature degradation.
-
Self-validating NMR workflow ensuring quantitative accuracy for linker characterization.
References
- Sigma-Aldrich. "2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | 1799506-29-8".
- NIH / ACS Publications.
- NIH / PMC. "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability".
- AIP Publishing. "1H-NMR Characterization of Poly(ethylene glycol) and Polydimethylsiloxane Copolymer".
- Thermo Fisher Scientific. "Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy".
Sources
- 1. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
The Solvation Dynamics and Application Protocols of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid
Executive Summary
In modern chemical biology and drug development, 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as Chloro-C6-PEG2-COOH or the HaloTag-PEG2-Acid linker) serves as a critical bifunctional building block. It is predominantly utilized in the synthesis of HaloTag ligands, Proteolysis Targeting Chimeras (PROTACs), and advanced bioconjugates. As a Senior Application Scientist, understanding the precise solubility profile and solvation mechanics of this molecule is non-negotiable. Poor solvent selection leads to failed activations, low coupling yields, and degraded product integrity.
This whitepaper deconstructs the physicochemical rationale behind the linker's solubility, provides a comprehensive solvent profile, and establishes a self-validating protocol for its application in bioconjugation.
Molecular Architecture: The Causality of Solvation
To predict and manipulate the solubility of Chloro-C6-PEG2-COOH, one must analyze its tripartite amphiphilic architecture. The molecule's behavior in solution is dictated by the competing thermodynamic demands of its three distinct domains:
-
The 6-Chlorohexyl Tail : A highly lipophilic, flexible hydrocarbon chain terminating in a chloride leaving group. This domain drives hydrophobic interactions and serves as the specific covalent reactive site for the HaloTag enzyme (a modified haloalkane dehalogenase) .
-
The PEG2 Core (Diethylene Glycol) : A hydrophilic, flexible spacer that enhances the aqueous solubility of the final conjugate, prevents nonspecific protein binding, and provides hydrogen-bond acceptor sites via its ether oxygens .
-
The Acetic Acid Headgroup : A polar, ionizable moiety (pKa ~4.5) that serves as the chemical handle for conjugation—typically via amide bond formation with primary amines .
Because of this amphiphilic nature, the molecule exhibits exceptional solubility in solvents that can simultaneously accommodate both the lipophilic tail (via van der Waals forces) and the polar headgroup (via hydrogen bonding and dipole-dipole interactions).
Solvation mechanism of Chloro-C6-PEG2-COOH across organic solvent classes.
Quantitative Solubility Profile in Organic Solvents
The table below synthesizes the solubility limits of Chloro-C6-PEG2-COOH across standard laboratory solvents, grounded in the mechanistic rationale of its molecular structure.
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | >100 mg/mL (Excellent) | High dielectric constants and strong H-bond acceptor capabilities perfectly solvate the PEG core and the carboxylic acid proton, while the hydrocarbon tail is easily accommodated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | >100 mg/mL (Excellent) | Highly effective at solvating the lipophilic 6-chlorohexyl chain and the PEG backbone via van der Waals interactions; low polarity mismatch. |
| Polar Protic | Methanol, Ethanol | >50 mg/mL (Good) | H-bond donor/acceptor properties interact favorably with the PEG oxygens and the carboxylic acid, though esterification is a risk upon prolonged heating. |
| Ethers | THF, Dioxane | >50 mg/mL (Good) | Structural similarity to the PEG core allows for highly favorable ether-ether solvation dynamics. |
| Non-Polar Aliphatic | Hexane, Heptane | <1 mg/mL (Poor) | Severe hydrophobic mismatch. The polar carboxylic acid and PEG ether oxygens cause the molecules to self-associate (dimerize) rather than dissolve in the alkane solvent . |
Self-Validating Experimental Protocols
To ensure scientific integrity, synthetic workflows utilizing this linker must be treated as self-validating systems. The following protocol details the standard amide coupling of Chloro-C6-PEG2-COOH to an amine-bearing payload (e.g., a fluorophore or PROTAC warhead), incorporating mandatory analytical checkpoints.
Workflow: Amide Bioconjugation via Active Ester
Step 1: Solvation and Activation
-
Action : Dissolve 1.0 eq of Chloro-C6-PEG2-COOH in anhydrous DMF to a concentration of 0.1 M. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of HATU (or TSTU for NHS-ester formation). Stir at room temperature for 15 minutes.
-
Causality : Anhydrous DMF is mandated because its high polarity stabilizes the highly reactive, charged transition states of the active ester . DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, driving the activation forward without competing for the electrophile.
-
Validation Checkpoint : Remove a 1 µL aliquot, dilute in 100 µL of MeCN, and inject into an LC-MS. Pass Condition: Complete disappearance of the linker mass (m/z 282.7) and appearance of the activated ester mass.
Step 2: Conjugation
-
Action : Add 1.0 eq of the primary amine payload to the activated mixture. Stir at room temperature for 2–4 hours under an inert atmosphere (N₂ or Argon).
-
Causality : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl of the activated ester. The inert atmosphere is critical to prevent ambient moisture from hydrolyzing the active ester back to the starting carboxylic acid.
-
Validation Checkpoint : Monitor via LC-MS every hour. Pass Condition: Emergence of the product mass (M + Payload - H₂O) and depletion of the active ester.
Step 3: Workup and Purification
-
Action : Quench the reaction with 50 µL of water. Purify directly via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Mobile phase: Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).
-
Causality : The C18 stationary phase effectively retains the lipophilic 6-chlorohexyl tail. The 0.1% TFA ensures that any residual unreacted carboxylic acids or basic amines remain fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution .
Self-validating workflow for the amide coupling of Chloro-C6-PEG2-COOH.
Handling, Storage, and Troubleshooting
Even with perfect solvent selection, environmental factors can compromise the integrity of Chloro-C6-PEG2-COOH.
-
Hygroscopicity & Hydrolysis : The PEG2 moiety is inherently hygroscopic. Prolonged exposure to ambient humidity leads to water absorption. During coupling reactions, this trace water acts as a competing nucleophile, aggressively hydrolyzing your HATU/TSTU-activated ester before the amine payload can react. Solution : Store the neat compound at -20°C in a desiccator backfilled with Argon. Always allow the vial to reach room temperature before opening to prevent condensation.
-
Premature Chloride Displacement : While the primary alkyl chloride is relatively stable, extended heating (>50°C) in polar aprotic solvents in the presence of strong, unhindered nucleophiles (or iodide salts) can lead to premature displacement of the chloride via an SN2 mechanism. Solution : Maintain reaction temperatures below 40°C during coupling and avoid the use of nucleophilic bases or iodide-containing catalysts.
References
-
Target protein identification in live cells and organisms with a non-diffusive proximity tagging system eLife[Link]
-
Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Chemical Reviews - ACS Publications[Link]
-
Imaging GPCR internalization using near-infrared Nebraska red-based reagents Chemical Science - Royal Society of Chemistry[Link]
Mechanism of Action for HaloPROTAC Linkers: The 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid Paradigm in Targeted Protein Degradation
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the post-translational knockdown of specific proteins. However, developing high-affinity non-covalent ligands for every Protein of Interest (POI) remains a significant bottleneck. The HaloPROTAC system bypasses this limitation by utilizing an engineered fusion tag (HaloTag) and a highly specific covalent linker.
This technical guide provides an in-depth analysis of the 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker—the structural backbone of optimized HaloPROTACs (such as HaloPROTAC-E). By dissecting its chemical anatomy, thermodynamic advantages, and the self-validating experimental protocols required to deploy it, this whitepaper equips researchers with the mechanistic insights necessary to engineer rapid, reversible, and highly selective protein degradation workflows.
Chemical Anatomy and Design Rationale
The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is a heterobifunctional conjugation handle specifically engineered to bridge a target protein and an E3 ubiquitin ligase. Its architecture is divided into three functional domains, each optimized for specific thermodynamic and kinetic roles:
-
The Warhead (6-Chlorohexyl Group): This terminal alkyl halide is the reactive moiety that specifically engages the HaloTag—a modified bacterial haloalkane dehalogenase. The six-carbon aliphatic chain provides the precise hydrophobicity and length required to thread into the deep catalytic pocket of the HaloTag protein.
-
The Spacer (PEG2 Core): The ethoxy-ethoxy (diethylene glycol/PEG2) core serves as a flexible, hydrophilic spacer. Linker length is a critical determinant of PROTAC efficacy. A PEG2 spacer (yielding an overall linker length of ~15-21 atoms when conjugated) provides enough flexibility to allow the E3 ligase and the POI to adopt a productive orientation, while being short enough to prevent the entropic penalty associated with highly flexible, excessively long chains.
-
The Conjugation Terminus (Acetic Acid): The carboxylic acid provides a highly efficient synthetic handle for standard peptide coupling chemistry (e.g., HATU/DIPEA). It forms a stable amide bond with the primary or secondary amine of an E3 ligase ligand, such as the VHL-recruiting ligand VH298 or VH032.
Mechanism of Action: The Catalytic Cycle
The mechanism of action for HaloPROTACs is driven by a hybrid covalent/non-covalent proximity induction. The catalytic cycle is defined by the following sequential events:
-
Covalent Engagement (SN2 Alkylation): The 6-chlorohexyl warhead enters the hydrophobic active site of the HaloTag-POI fusion. The nucleophilic aspartate residue (Asp106) of the HaloTag attacks the terminal carbon of the hexyl chain via an SN2 mechanism. This displaces the chloride leaving group, forming a highly stable, irreversible ester bond[1].
-
E3 Ligase Recruitment: The opposite end of the PROTAC non-covalently binds to the E3 ubiquitin ligase (e.g., the Cullin2-VHL complex) with high affinity.
-
Ternary Complex Formation: The covalent tethering of the POI and the non-covalent recruitment of the E3 ligase form the critical ternary complex (POI–PROTAC–E3). The PEG2-acetic acid linker ensures the spatial proximity required to avoid steric clashes (negative cooperativity) between the two massive protein bodies.
-
Polyubiquitination and Degradation: Proximity allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to accessible lysine residues on the surface of the HaloTag or the POI. The resulting K48-linked polyubiquitin chain is recognized by the 26S proteasome, leading to the unfolding and degradation of the POI.
Figure 1: Catalytic cycle of HaloPROTAC-mediated targeted protein degradation.
Thermodynamic and Kinetic Advantages
The use of the 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker confers several distinct advantages over traditional non-covalent PROTACs:
-
Bypassing the "Hook Effect": Traditional PROTACs often exhibit a bell-shaped concentration-response curve (the hook effect), where high compound concentrations saturate both the POI and the E3 ligase independently, preventing ternary complex formation. Because the HaloPROTAC linker binds covalently to the POI, the binary POI-PROTAC complex acts as a single macromolecular entity that subsequently recruits the E3 ligase, significantly widening the functional degradation window.
-
Rapid Degradation Kinetics: The irreversible nature of the SN2 reaction at the HaloTag active site drives the equilibrium entirely toward complex formation. This results in exceptionally rapid degradation kinetics, with optimized probes like HaloPROTAC-E achieving 50% degradation of targets within 30 minutes[2].
Quantitative Data: Linker Length & Degradation Efficiency
The length of the linker is the most critical variable in PROTAC design. If the linker is too short (<12 atoms), steric clashes between the E3 ligase and the POI prevent ternary complex formation. If it is too long, the effective molarity of the E3 ligase relative to the POI decreases, reducing ubiquitination efficiency.
The table below summarizes the structure-activity relationship (SAR) of various HaloPROTACs, demonstrating why the ~15-atom length (achieved via the PEG2-acetic acid linker) is optimal for VHL recruitment.
| Compound | E3 Ligase Ligand | Linker Length (Atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| HaloPROTAC-E | VH298 (VHL) | 15 | Halo-SGK3 / VPS34 | 3–10 | ~95% (at 48h) | |
| HaloPROTAC3 | VH032 (VHL) | 16 | GFP-HaloTag7 | ~20 | ~85% (at 24h) | |
| HaloPROTAC5 | VH032 (VHL) | 10 (Too Short) | GFP-HaloTag7 | N/A | < 20% | |
| HaloPROTAC-B | VH032 (VHL) | 21 (Too Long) | Halo-VPS34 | >100 | ~60% |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, any observed degradation must be mechanistically validated. A decrease in protein levels could theoretically result from transcriptional inhibition, lysosomal degradation, or off-target toxicity. The following step-by-step methodology establishes a self-validating system to prove that the 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker is driving true PROTAC-mediated proteasomal degradation.
Protocol: Endogenous Degradation and Mechanistic Validation
Phase 1: Cell Preparation and Treatment
-
CRISPR Tagging: Generate a stable cell line expressing the POI endogenously fused to HaloTag7 via CRISPR/Cas9 knock-in.
-
Seeding: Seed cells in 6-well plates at a density of 3×105 cells/well in appropriate growth media. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment (The Validation Step): To prove causality, divide the wells into three cohorts:
-
Cohort A (Control): Pre-treat with DMSO vehicle for 3 hours.
-
Cohort B (Proteasome Block): Pre-treat with 50 µM MG132 (proteasome inhibitor) for 30 minutes.
-
Cohort C (Cullin Block): Pre-treat with 3 µM MLN4924 (Cullin neddylation inhibitor) for 3 hours.
-
-
PROTAC Incubation: Add the HaloPROTAC (e.g., HaloPROTAC-E) to all wells at a final concentration of 300 nM. Incubate for 4 to 6 hours.
Phase 2: Washout Assay (Reversibility) To prove that degradation requires continuous active recruitment by the PROTAC:
-
In a parallel plate, treat cells with 300 nM HaloPROTAC for 24 hours to achieve Dmax.
-
Wash the cells three times with warm, compound-free DMEM to remove the PROTAC.
-
Replenish with fresh media and harvest cells at 0h, 4h, 8h, and 24h post-washout to monitor the recovery of the newly synthesized Halo-POI.
Phase 3: Analysis
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with anti-HaloTag antibodies and a loading control (e.g., anti-GAPDH).
-
Data Interpretation: True PROTAC action is confirmed if:
-
Cohort A shows >90% depletion of the Halo-POI.
-
Cohorts B and C show near-complete rescue of protein levels (proving dependence on the UPS and Cullin-RING ligases).
-
The washout assay demonstrates a time-dependent recovery of the protein.
-
Figure 2: Self-validating experimental workflow for assessing HaloPROTAC degradation efficiency.
References
-
Buckley, D. L., Raina, K., Darricarrere, N., Hines, J., Gustafson, J. L., Smith, I. E., Miah, A. H., Harling, J. D., & Crews, C. M. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology, 10(8), 1831–1837.[Link]
-
Tovell, H., Testa, A., Maniaci, C., Zhou, H., Prescott, A. R., Macartney, T., Ciulli, A., & Alessi, D. R. (2019). Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chemical Biology, 14(5), 882–892.[Link]
Sources
A Technical Guide to the Aqueous Stability of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid for Drug Discovery Professionals
Abstract
This guide provides a comprehensive technical overview of the anticipated stability of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in aqueous buffer solutions. As a bifunctional linker molecule, its stability is paramount for the successful development of targeted therapies like proteolysis-targeting chimeras (PROTACs). While specific long-term stability data for this exact molecule in various aqueous media is not extensively published, this document outlines a framework for its evaluation based on first principles of its chemical structure. We will delve into its potential degradation pathways, provide detailed experimental protocols for a forced degradation study, and recommend best practices for its handling and storage to ensure the integrity of your research.
Introduction: The Critical Role of Linker Stability
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is a hetero-bifunctional linker commonly employed in the synthesis of PROTACs.[1] Its structure incorporates a chloro-hexyl moiety for covalent attachment to a ligand and a carboxylic acid for conjugation to another part of the PROTAC molecule, connected by a flexible polyethylene glycol (PEG)-like chain. The stability of this linker in aqueous environments, such as cell culture media and in vivo systems, is a critical parameter that can significantly impact the efficacy and safety of the resulting therapeutic agent. Degradation of the linker can lead to the uncoupling of the PROTAC, resulting in a loss of activity and the potential for off-target effects. Therefore, a thorough understanding of its stability profile is essential for any researcher working with this molecule.
Structural Analysis and Predicted Degradation Pathways
The chemical structure of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid contains several functional groups that can influence its stability in aqueous solutions. The primary concern for degradation lies with the terminal alkyl chloride.
-
Alkyl Chloride Moiety: The 6-chlorohexyl group is susceptible to nucleophilic substitution reactions, particularly hydrolysis, in aqueous media.[2][3][4] This reaction would result in the conversion of the chloro group to a hydroxyl group, forming 2-(2-(2-((6-hydroxyhexyl)oxy)ethoxy)ethoxy)acetic acid. The rate of this hydrolysis is expected to be dependent on both pH and temperature.[5] In basic conditions, the hydroxide ion (OH-) acts as a potent nucleophile, accelerating the degradation.[3][4]
-
Ether Linkages: The ethylene glycol ether linkages are generally stable under a wide range of pH and temperature conditions and are not expected to be a primary route of degradation in typical aqueous buffers.
-
Carboxylic Acid: The carboxylic acid group is also chemically robust. Its protonation state will vary with the pH of the solution, but this does not typically lead to degradation under physiological conditions.
Based on this analysis, the most probable degradation pathway is the hydrolysis of the carbon-chlorine bond.
Diagram: Predicted Hydrolysis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Caption: Predicted primary degradation pathway in aqueous buffer.
Designing a Forced Degradation Study
To empirically determine the stability of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.
Experimental Protocol: Stability Assessment
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in an organic solvent such as DMSO.[1]
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 0.1 mg/mL in the following aqueous buffers:
-
0.1 N HCl (acidic condition)
-
Phosphate-buffered saline (PBS), pH 7.4 (neutral condition)
-
0.1 N NaOH (basic condition)
-
-
Incubation: Incubate the test solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching and Storage: Immediately neutralize the acidic and basic samples and store all aliquots at -20°C or colder until analysis to prevent further degradation.
Diagram: Forced Degradation Study Workflow
Caption: Experimental workflow for the forced degradation study.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Recommended HPLC-UV Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately nonpolar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 90% B over 10 minutes | A gradient is necessary to elute the parent compound and any potential, more polar degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary. |
| Injection Volume | 5 µL |
For definitive identification of degradation products, the use of liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[9] This will allow for the determination of the molecular weight of any new peaks that appear during the stability study, confirming the predicted hydrolysis product.
Data Interpretation and Presentation
The results of the stability study should be presented in a clear and concise manner. The percentage of the parent compound remaining at each time point under each condition should be calculated and tabulated.
| Stress Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) |
| 0.1 N HCl | 40 | 0 | 100 |
| 24 | |||
| 48 | |||
| pH 7.4 PBS | 40 | 0 | 100 |
| 24 | |||
| 48 | |||
| 0.1 N NaOH | 40 | 0 | 100 |
| 24 | |||
| 48 |
Recommendations for Handling and Storage
Based on the predicted lability of the alkyl chloride moiety, the following handling and storage recommendations are provided:
-
Stock Solutions: Prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF.[1] Store these solutions at -20°C or -80°C for long-term stability.[1]
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions of the compound immediately before use.
-
pH: Avoid prolonged storage in basic aqueous buffers (pH > 8) to minimize the rate of hydrolysis. If experiments require basic conditions, the compound should be added to the buffer as late as possible.
-
Temperature: Store all solutions, especially aqueous ones, at 4°C or on ice during experimental procedures to slow down potential degradation.
By adhering to these guidelines, researchers can ensure the integrity of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and the reliability of their experimental results.
References
-
Patel, K. et al. Forced Degradation Studies. SciSpace. 2016. [Link]
-
Eureka by PatSnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. 2022. [Link]
-
Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. 2024. [Link]
-
Catalyst Repository Services. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Royal Society of Chemistry. Ultra-high performance liquid chromatography tandem mass spectrometry for simultaneous analysis of aflatoxins B1, G1, B2, G2, zearalenone and its metabolites in eggs using a QuEChERS-based extraction procedure. [Link]
-
Filo. The reaction of alkyl chloride with aqueous KOH produces an alcohol, whil... 2026. [Link]
-
Singh, R. & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. 2012. [Link]
-
Shaalaa.com. The treatment of alkyl chlorides with aqueous KOH leads to the formation of alcohols but in the presence of alcoholic KOH, alkenes are major products. Explain. 2017. [Link]
-
Hymer, C. B. et al. Comparison and Evaluation of Analysis Procedures for the Quantification of (2-methoxyethoxy)acetic Acid in Urine. Analytical and Bioanalytical Chemistry. 2005. [Link]
-
PraxiLabs. Reaction of Alkyl Halides Experiment. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. savemyexams.com [savemyexams.com]
- 3. The reaction of alkyl chloride with aqueous KOH produces an alcohol, whil.. [askfilo.com]
- 4. shaalaa.com [shaalaa.com]
- 5. praxilabs.com [praxilabs.com]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Synthesis, Mechanistic Discovery, and Application of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid in Targeted Protein Degradation
Executive Summary
The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (often referred to as Chlorohexyl-PEG2-acetic acid or HaloTag-PEG2-COOH) is a highly specialized, bifunctional linker critical to the fields of chemical biology, bioconjugation, and targeted protein degradation (TPD). Serving as the foundational building block for HaloTag® ligands and HaloPROTACs, this molecule bridges the gap between synthetic small molecules and genetically encoded protein tags.
This technical whitepaper deconstructs the molecular anatomy of this linker, explores the enzymatic causality behind its discovery, and provides field-proven, self-validating protocols for its de novo synthesis and downstream application in drug development.
Molecular Anatomy & Design Rationale
In rational drug design and chemical probe development, every functional group must serve a distinct biophysical purpose. The architecture of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is divided into three functional domains:
-
The Warhead (6-Chlorohexyl Group): The terminal chloroalkane is the reactive moiety recognized by the HaloTag protein. The 6-carbon aliphatic chain provides the optimal hydrophobicity and length to penetrate the ~15 Å deep catalytic binding tunnel of the enzyme[1].
-
The Spacer (PEG2 / Diethylene Glycol): The diethylene glycol (-O-CH2-CH2-O-CH2-CH2-O-) spacer dictates the exit vector of the linker from the protein channel. A PEG2 spacer (~8.5 Å) provides sufficient reach to present the conjugated payload at the protein surface while maintaining aqueous solubility and minimizing the entropic penalty during ternary complex formation[2].
-
The Conjugation Handle (Acetic Acid): The terminal carboxylic acid provides a highly stable, orthogonal handle for standard peptide coupling chemistry (e.g., EDC/NHS, HATU). This allows for modular, high-yielding amide bond formation with diverse amine-bearing payloads, such as E3 ligase binders or fluorophores[3].
The HaloTag Discovery & Covalent Trapping Mechanism
The utility of this linker is intrinsically tied to the discovery and engineering of the HaloTag system. The HaloTag protein is a 33 kDa mutant of the haloalkane dehalogenase (DhaA) originally isolated from the bacterium Rhodococcus rhodochrous[4].
The Causality of the His272Phe Mutation
In the wild-type DhaA enzyme, the degradation of haloalkanes proceeds via a two-step mechanism:
-
Nucleophilic Attack: Aspartate 106 (Asp106) attacks the terminal carbon of the chloroalkane via an SN2 mechanism, displacing the chloride ion and forming a covalent alkyl-enzyme ester intermediate.
-
Hydrolysis: Histidine 272 (His272) acts as a general base, activating a water molecule to hydrolyze the ester bond, releasing the alcohol product and regenerating the enzyme[1].
To convert this enzyme into a permanent protein tag, researchers introduced a critical His272Phe (H272F) point mutation. Phenylalanine occupies a similar spatial volume as histidine but lacks the ability to activate water. Consequently, the hydrolysis step is completely abrogated, and the ester intermediate formed between Asp106 and the 6-chlorohexyl group is trapped irreversibly[4].
Mechanism of irreversible covalent trapping of the chloroalkane ligand by the HaloTag protein.
De Novo Synthesis Pathway
The synthesis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid relies on robust, self-validating etherification and protection/deprotection chemistry. Starting from inexpensive diethylene glycol, the pathway ensures high regioselectivity and prevents over-alkylation.
Chemical synthesis workflow of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid.
Quantitative Data: Linker Length Optimization
In the context of PROTACs and bioconjugation, the length of the PEG spacer is not arbitrary. It directly influences the thermodynamics of ternary complex formation (Target Protein – PROTAC – E3 Ligase). The table below summarizes the causality behind selecting PEG2 over other linker lengths[2].
| Linker Spacer | Spacer Length (Å) | Aqueous Solubility (LogS) | HaloTag Channel Exit | Ternary Complex Formation |
| PEG1 | ~5.0 | Low | Suboptimal (Buried) | High steric clashes; poor degradation |
| PEG2 | ~8.5 | Moderate | Optimal (Surface) | High cooperativity; ideal PROTAC efficacy |
| PEG3 | ~12.0 | High | Extended | High entropic penalty; reduced binding |
| Alkyl (C6) | ~7.5 | Very Low | Moderate | Poor solubility; high non-specific binding |
Experimental Protocols
Protocol 1: Chemical Synthesis of the Linker
This protocol outlines the step-by-step methodology to synthesize the linker, ensuring high purity for downstream biological applications.
Step 1: Williamson Ether Synthesis (Mono-alkylation)
-
Dissolve diethylene glycol (5.0 eq) in anhydrous THF under an argon atmosphere. Rationale: Excess diol prevents symmetric bis-alkylation.
-
Cool the solution to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes to form the alkoxide.
-
Add 1-chloro-6-iodohexane (1.0 eq) dropwise. Rationale: The iodine acts as a superior leaving group compared to chlorine, ensuring selective alkylation at the iodo-terminus.
-
Warm to room temperature and stir for 12 hours. Quench with saturated NH4Cl , extract with ethyl acetate (EtOAc), and purify via silica gel chromatography to yield Intermediate 1 (2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol).
Step 2: Alkylation with tert-Butyl Bromoacetate
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF at 0°C.
-
Add NaH (1.2 eq) and stir for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise. Stir for 6 hours at room temperature.
-
Quench, extract with EtOAc, and purify via chromatography to yield Intermediate 2 (tert-butyl 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetate).
Step 3: Acidic Deprotection
-
Dissolve Intermediate 2 in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Rationale: TFA selectively cleaves the tert-butyl ester without affecting the primary alkyl chloride or the ether linkages.
-
Stir at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the final product: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid .
Protocol 2: Bioconjugation to an E3 Ligase Binder (HaloPROTAC Synthesis)
To utilize the synthesized linker in Targeted Protein Degradation (e.g., creating a HaloPROTAC targeting VHL)[2]:
-
Activation: Dissolve the synthesized PEG2-acetic acid linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to generate the active ester.
-
Conjugation: Add the amine-bearing E3 ligase ligand (e.g., VH032-amine for VHL recruitment) (1.0 eq) to the activated mixture. Stir for 4 hours at room temperature.
-
Purification: Quench the reaction with water. Extract the organic layer with EtOAc, wash with brine, dry over MgSO4 , and concentrate. Purify the crude mixture via preparative Reverse-Phase HPLC (Water/Acetonitrile + 0.1% TFA) to isolate the pure HaloPROTAC.
References
-
Los, G. V. et al. "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis." ACS Chemical Biology (2008).[Link]
-
Békés, M. et al. "Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders." Chemical Society Reviews (2022).[Link]
-
England, C. G. et al. "The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis." Methods in Molecular Biology (2015).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Conjugation of Amine-Bearing Biomolecules to 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid via EDC/NHS Chemistry
Executive Summary
The heterobifunctional linker 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as HaloTag-PEG2-COOH) is a critical reagent for developing PROTACs, tethered fluorophores, and functionalized biomaterials. It features a terminal carboxylic acid for standard bioconjugation and a chloroalkane moiety that serves as a highly specific, bioorthogonal suicide ligand for the HaloTag protein.
This application note provides a field-proven, self-validating methodology for conjugating this linker to primary amine-bearing targets (e.g., proteins, peptides, or oligonucleotides) using zero-length EDC/NHS crosslinking chemistry.
Mechanistic Overview & Causality
Successful bioconjugation requires a precise understanding of the reaction kinetics and the causality behind buffer selection. EDC/NHS coupling relies on a two-step activation and conjugation sequence:
-
Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid of the linker to form an O-acylisourea intermediate. This intermediate is highly reactive but susceptible to rapid hydrolysis in aqueous environments.
-
NHS Stabilization: To prevent hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble derivative (Sulfo-NHS) is introduced. NHS displaces the EDC byproduct to form a semi-stable NHS-ester 1[1].
-
Nucleophilic Attack: The NHS-ester reacts with unprotonated primary amines (e.g., lysine side chains or N-termini) to form a stable amide bond 2[2].
-
Downstream Targeting: The chloroalkane tail remains completely inert during the EDC/NHS coupling. Once conjugated, the PEG2 spacer provides critical steric clearance and solubility, allowing the chloroalkane to penetrate the deep active site of the HaloTag protein, where it undergoes an irreversible nucleophilic attack by the Asp106 residue 3[3].
Workflow of EDC/NHS activation and amine conjugation for HaloTag-PEG2-COOH.
Data Presentation: Reagents & Buffer Optimization
To ensure a self-validating system, buffer selection must strictly align with the pH-dependent half-lives of the reactive intermediates.
Table 1: Quantitative Buffer Optimization & Causality
| Buffer System | Optimal pH | Reaction Phase | Causality / Rationale |
| 0.1 M MES | 6.0 | Activation | EDC is most efficient at pH 4.5–6.0. MES lacks primary amines, preventing auto-quenching. Higher pH rapidly accelerates EDC hydrolysis. |
| 1X PBS | 7.2 – 7.5 | Conjugation | Primary amines must be unprotonated to act as nucleophiles. pH 7.4 balances amine reactivity with the NHS-ester half-life (~4 hours at pH 7.0 vs. ~10 min at pH 8.6). |
| 50 mM Tris | 8.0 | Quenching | Tris contains a highly reactive primary amine. Adding it post-conjugation rapidly consumes unreacted NHS-esters, halting the reaction cleanly. |
Table 2: Molar Ratios for Optimal Conjugation
| Target Molecule | Linker Excess | EDC Excess | Sulfo-NHS Excess |
| Protein / Antibody | 10–20x | 100x | 200x |
| Peptide / Oligo | 5–10x | 50x | 100x |
| Small Molecule | 1–1.2x | 1.5x | 3x |
(Note: Excess is calculated relative to the molarity of the target molecule).
Detailed Experimental Protocol
This protocol is optimized for the conjugation of HaloTag-PEG2-COOH to an amine-tagged oligonucleotide or a standard protein target 4[4].
Phase 1: Linker Activation (Preparation of the NHS-Ester)
Causality Check: EDC and Sulfo-NHS are highly hygroscopic. Equilibrate vials to room temperature before opening to prevent condensation, which instantly degrades the reagents.
-
Prepare Linker Stock: Dissolve 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in anhydrous DMSO to a concentration of 100 mM.
-
Prepare Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Activation Reaction: In a microcentrifuge tube, combine:
-
10 µL of 100 mM Linker stock (1 µmol)
-
10 µmol EDC·HCl (dry powder or fresh stock in MES)
-
20 µmol Sulfo-NHS (dry powder or fresh stock in MES)
-
Bring volume to 100 µL with Activation Buffer.
-
-
Incubation: Vortex gently and incubate at room temperature for 30 minutes. The carboxylic acid is now converted to an amine-reactive Sulfo-NHS ester.
Phase 2: Amine Conjugation
Causality Check: Ensure your target molecule is NOT in a buffer containing primary amines (e.g., Tris, glycine, or ammonium salts). If it is, perform buffer exchange into PBS prior to this step.
-
Target Preparation: Dissolve or dilute the target protein/oligonucleotide in 1X PBS (pH 7.4) to a concentration of 1–10 mg/mL.
-
Coupling: Add the activated linker solution to the target molecule solution. (Refer to Table 2 for appropriate molar excess; for proteins, a 10-fold molar excess of linker is standard to prevent over-labeling and precipitation).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C with gentle end-over-end mixing.
Phase 3: Quenching & Purification
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. This neutralizes any remaining NHS-ester.
-
Purification:
Downstream Application: HaloTag Targeting
Once purified, the conjugated biomolecule acts as a bioorthogonal probe. The chloroalkane tail selectively targets the HaloTag active site.
Mechanism of bioorthogonal covalent binding between the chloroalkane conjugate and HaloTag.
Troubleshooting Guide
Table 3: Common Failure Modes and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of EDC or NHS-ester prior to coupling. | Use fresh, unexpired EDC/Sulfo-NHS. Ensure activation buffer is strictly pH ≤ 6.0. |
| Target Precipitation | Over-labeling of the protein, masking hydrophilic lysines with hydrophobic linker tails. | Reduce the molar excess of the activated linker from 20x down to 5x. |
| No Conjugation | Competing amines in the target buffer (e.g., Tris, Glycine). | Dialyze or desalt the target protein into pure 1X PBS (pH 7.4) before adding the activated linker. |
References
-
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PubMed Central (PMC). 1
-
Application Notes and Protocols for EDC/NHS Coupling - BenchChem. 2
-
Design Parameters for a Mass Cytometry Detectable HaloTag Ligand - ACS Publications. 3
-
Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay - PubMed Central (PMC). 4
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Conjugation of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid to Primary Amines
Introduction
In the rapidly advancing fields of drug development, diagnostics, and proteomics, the covalent linkage of molecules to biomolecules such as proteins, peptides, and antibodies is a fundamental technique.[1][2][3] This guide provides a detailed protocol for the conjugation of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid, a bifunctional linker molecule, to primary amines. This linker possesses a terminal carboxylic acid for conjugation and a chloro-functionalized polyethylene glycol (PEG) chain. PEG linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4][5][6][7][8]
The primary focus of this document is the activation of the carboxylic acid moiety using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by reaction with a primary amine to form a stable amide bond.[1][9] We will delve into the mechanistic underpinnings of this reaction, provide step-by-step protocols, and discuss methods for the characterization of the final conjugate.
Principle of the Method: EDC/NHS Amine Coupling
The conjugation of a carboxylic acid to a primary amine is most efficiently achieved by converting the carboxyl group into a more reactive intermediate.[1] Direct condensation is generally not feasible under mild, biocompatible conditions. The use of a carbodiimide, such as EDC, facilitates this process.
Mechanism of Action:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid to form a highly reactive O-acylisourea intermediate.[1][10] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid.[1][11]
-
Formation of a Stable NHS Ester: To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[10][11] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][10][12] This two-step activation process is often preferred to minimize side reactions.[13]
-
Amine Coupling: The NHS ester readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[9] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[9][14]
Visualizing the Reaction Pathway
Caption: Step-by-step experimental workflow for conjugation.
Part 3: Purification of the Conjugate
It is crucial to remove unreacted linker, EDC, NHS, and byproducts from the final conjugate.
-
For large molecules (e.g., proteins, antibodies): Gel filtration (desalting) columns or dialysis are effective methods.
-
For small molecules: High-performance liquid chromatography (HPLC) is often the method of choice for purification.
Part 4: Characterization of the Conjugate
Confirmation of successful conjugation and assessment of purity are essential.
-
HPLC: Can be used to assess the purity of the conjugate and compare the retention time with the starting materials.
-
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming the addition of the linker to the target molecule.
-
NMR Spectroscopy: For smaller conjugates, ¹H and ¹³C NMR can provide detailed structural information, confirming the formation of the amide bond. [15][16]The appearance of a new amide proton signal and shifts in the signals of the carbons and protons adjacent to the newly formed bond are indicative of a successful reaction. [16]
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| pH | Activation: pH 4.7-6.0. Coupling: pH 7.2-8.0. | Optimizes the efficiency of EDC activation and subsequent amine reaction while minimizing hydrolysis of the NHS ester. [10][17] |
| Molar Ratios | Start with a 5-20 fold molar excess of linker, EDC, and NHS to the amine. | Drives the reaction towards completion. Ratios may need to be optimized for specific applications to control the degree of labeling. [18] |
| Reaction Time | Activation: 15-30 minutes. Coupling: 1-4 hours at RT or overnight at 4°C. | Balances reaction completion with potential degradation of reactants or products. |
| Buffer Choice | Use non-reactive buffers (e.g., MES, PBS, Borate). | Avoids interference from primary amines (e.g., Tris) or carboxylates (e.g., acetate) in the buffers. [14][19] |
| Low Yield | Increase molar excess of reagents. Optimize pH. Ensure freshness of EDC solution. | Can be caused by hydrolysis of intermediates or insufficient activation. |
| Precipitation | Reduce the concentration of reactants. Perform the reaction at 4°C. | High concentrations of reagents or conjugates can sometimes lead to solubility issues. |
Conclusion
The EDC/NHS-mediated conjugation of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid to primary amines is a robust and versatile method for creating stable bioconjugates. [1]By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high yields and reproducible results. The resulting conjugates, featuring a flexible PEG spacer and a reactive chloro group, are valuable tools in various biomedical research and development applications, including the creation of antibody-drug conjugates (ADCs) and targeted therapeutics. [3][4]Proper purification and thorough characterization are paramount to ensure the quality and efficacy of the final product.
References
- Top 5 Applications of PEGylated Linkers in Bioconjugation - PurePEG. (2025, July 1).
- The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide - Benchchem. (n.d.).
- What are PEG Linkers? - Creative Biolabs. (n.d.).
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024, January 1).
- Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions - Benchchem. (n.d.).
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics - KoreaScience. (2020, December 31).
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed. (n.d.).
- N-Hydroxysuccinimide active ester. (n.d.).
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).
- Bioconjugates: Examples & Applications - Single Use Support. (2023, April 26).
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - JP. (n.d.).
- How bioconjugation is unlocking the next generation of drug development. (2025, March 27).
- Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - ACS Publications. (2020, September 15).
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).
- Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS - CovaChem. (n.d.).
- EDC/NHS conjugation: Is it possible to activate amine first? - ResearchGate. (2022, September 4).
- instructions - edc - Thermo Fisher Scientific. (n.d.).
- Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy - MilliporeSigma. (n.d.).
- A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12).
- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26).
- A Head-to-Head Comparison: EDC/NHS Coupling vs. Pre-activated NHS Esters for Bioconjugation - Benchchem. (n.d.).
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - JP. (n.d.).
- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 | The Journal of Organic Chemistry - ACS Publications. (2024, May 28).
- A Comparative Guide to the Characterization of Amino-PEG6-amine Conjugates by NMR Spectroscopy - Benchchem. (n.d.).
- Experiment #1 - Antibody Purification - nanoComposix. (n.d.).
- Coupling of amines with polyglucuronic acid - CNRS. (2007, October 25).
- NMR characterization of the species observed during the amination of d-glucuronic acid in aqueous solution - ResearchGate. (n.d.).
- Suggestions carrying out/purifying an EDC/NHS folaic acid conjugation? Amateur organic chemist here : r/chemistry - Reddit. (2016, May 10).
- Characterization of the Conjugation Pattern in Large Polysaccharide–Protein Conjugates by NMR Spectroscopy - PMC. (n.d.).
- How to conjugate two primary amines? - ResearchGate. (2023, August 20).
- β-alkoxy enones for biocompatible primary amine conjugation - PMC. (2025, June 28).
- 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid - Product Data Sheet. (n.d.).
- 07 March 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Conjugation of amino-bio. (n.d.).
- Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides - Organic Chemistry Portal. (n.d.).
Sources
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- 2. susupport.com [susupport.com]
- 3. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | 학회 [koreascience.kr]
- 8. precisepeg.com [precisepeg.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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applications of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in targeted protein degradation
Application Note: Modular Synthesis and Validation of HaloPROTACs Using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid
Introduction & Mechanistic Overview
Targeted Protein Degradation (TPD) has fundamentally shifted the drug discovery landscape by utilizing heterobifunctional molecules—Proteolysis Targeting Chimeras (PROTACs)—to hijack the ubiquitin-proteasome system. A major bottleneck in early-stage TPD is the lack of high-affinity ligands for uncharacterized proteins. To bypass this, researchers utilize the HaloTag system, fusing their Protein of Interest (POI) to a mutant bacterial haloalkane dehalogenase, which can then be targeted by universal degraders known as HaloPROTACs[1].
The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid serves as the critical bifunctional linker for synthesizing these degraders. Its structural design is highly optimized for ternary complex formation:
-
Reactive Carboxylic Acid: Provides a versatile synthetic handle for rapid, high-yielding amide coupling with amine-functionalized E3 ligase recruiters (e.g., VHL or CRBN ligands)[2].
-
PEG2 Spacer: The diethylene glycol moiety imparts essential aqueous solubility and optimal conformational flexibility, reducing steric clashes when the POI and E3 ligase are brought into proximity[3].
-
6-Chlorohexyl Moiety: Acts as a suicide substrate for the HaloTag. Nucleophilic displacement of the terminal chloride by the Asp106 residue in the HaloTag active site forms an irreversible covalent bond, ensuring absolute target specificity and rapid labeling kinetics[4].
Figure 1: Mechanism of Action for HaloPROTAC-mediated Targeted Protein Degradation.
Protocol 1: Chemical Synthesis of a VHL-Recruiting HaloPROTAC
Objective: Conjugate 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid to a VH032-amine derivative to synthesize a VHL-recruiting degrader (e.g., HaloPROTAC3)[1].
Causality & Experimental Choices: Amide coupling in PROTAC synthesis is susceptible to hydrolysis and epimerization of the E3 ligand's chiral centers. We utilize HATU as the coupling reagent because its highly reactive 7-azabenzotriazole leaving group accelerates bond formation, minimizing epimerization[5]. Anhydrous DMF and a non-nucleophilic base (DIPEA) are mandatory to deprotonate the amine while preventing competitive aqueous hydrolysis of the active ester.
Step-by-Step Procedure:
-
Activation: Dissolve 1.0 eq of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and 1.1 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration. Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.
-
Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active ester intermediate.
-
-
Conjugation: Add 1.0 eq of the amine-functionalized E3 ligase ligand (e.g., VH032-amine). Stir under an inert atmosphere (N₂ or Argon) at room temperature for 2-4 hours[2].
-
Reaction Monitoring: Withdraw a 1 µL aliquot, dilute in 100 µL of methanol, and analyze via LC-MS.
-
Self-Validation: Confirm the disappearance of the starting materials and the appearance of the desired product mass [M+H]+. Do not proceed to quenching until conversion is >95%.
-
-
Quenching & Purification: Quench the reaction with LC-MS grade water. Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% TFA).
-
Lyophilization: Pool the pure fractions containing the target mass and lyophilize to obtain the HaloPROTAC as a stable powder. Store desiccated at -20°C.
Protocol 2: In Vitro Validation of Targeted Protein Degradation
Objective: Quantify the degradation of a HaloTag-fused POI in living cells using the synthesized HaloPROTAC[6].
Causality & Experimental Choices: Unlike traditional inhibitors, PROTACs exhibit a biphasic dose-response curve known as the "hook effect." At excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes rather than the required ternary complex. Therefore, executing a broad concentration gradient is critical to accurately determine the DC₅₀ (concentration at 50% degradation) and Dmax (maximum degradation)[1].
Step-by-Step Procedure:
-
Cell Plating: Seed cells stably expressing the HaloTag-POI (e.g., HeLa or HEK293T) in 6-well plates at 3×10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of the HaloPROTAC in DMSO. Perform a 10-point serial dilution in culture media (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). Treat the cells for 16-24 hours.
-
Self-Validation: You must include a DMSO-only control (0.1% v/v final) and a negative control using an inactive epimer of the PROTAC (which cannot bind the E3 ligase) to confirm that degradation is strictly dependent on ternary complex formation[1].
-
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.
-
Causality: Protease inhibitors are vital here to prevent endogenous, non-proteasomal degradation of the POI during the extraction process, which would artificially inflate degradation metrics.
-
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-HaloTag (or anti-POI) primary antibodies and a robust loading control (e.g., anti-GAPDH).
-
Quantification: Use densitometry software to quantify band intensities. Normalize POI levels to the loading control and plot against the log of the PROTAC concentration to calculate DC₅₀ and Dmax.
Figure 2: Experimental workflow from HaloPROTAC synthesis to in vitro degradation validation.
Quantitative Degradation Metrics
The following table summarizes the typical degradation parameters achieved using HaloPROTACs synthesized from the 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker.
| PROTAC Name | Target Ligase | Target Protein | DC₅₀ (nM) | Dmax (%) | Hook Effect Observed | Reference |
| HaloPROTAC3 | VHL | GFP-HaloTag7 | ~19 | >90 | >1 µM | Buckley et al., 2015[1] |
| HaloPROTAC-E | VHL | SGK3-Halo | ~10–30 | >90 | >3 µM | Tovell et al., 2019[6] |
References
-
Los, G. V., et al. (2008). "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis." ACS Chemical Biology.[Link]
-
Buckley, D. L., et al. (2015). "HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins." ACS Chemical Biology, 10(8), 1831–1837.[Link]
-
Tovell, H., et al. (2019). "Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader." ACS Chemical Biology, 14(5), 882–892.[Link]
-
Girardini, M., et al. (2020). "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry, 63(17), 8963-8976.[Link]
-
Bricelj, A., et al. (2020). "The Potential of Proteolytic Chimeras as Pharmacological Tools and Therapeutic Agents." Frontiers in Chemistry, 8, 591873.[Link]
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Bioconjugation Using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid Linkers
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid, a heterobifunctional crosslinker, in advanced bioconjugation applications. This linker features a discrete-length polyethylene glycol (dPEG®) spacer to enhance solubility and reduce steric hindrance, a terminal carboxylic acid for conjugation to primary amines, and a 6-carbon chloroalkyl group for specific alkylation of thiol groups.[1][2] This dual reactivity enables the controlled, sequential conjugation of two distinct biomolecules, making it an invaluable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and functionalized protein complexes.[3][] We will detail the underlying chemical principles, provide step-by-step protocols for a two-step conjugation workflow, and discuss critical parameters for optimization and troubleshooting.
Introduction and Principle of Method
The 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker is a powerful molecular bridge designed for a two-step, chemoselective ligation strategy.[] Its heterobifunctional nature allows for the specific joining of an amine-containing molecule to a thiol-containing molecule, minimizing the formation of undesirable homodimers or polymers.[] The integrated dPEG® spacer enhances aqueous solubility of the linker and the final conjugate, mitigates potential immunogenicity, and provides precise spatial control between the conjugated molecules.[1][6]
The conjugation process is executed in two distinct stages:
Part A: Amine Coupling via Activated Ester Formation. The carboxylic acid moiety of the linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8] This reaction forms a semi-stable NHS ester that is highly reactive toward primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) at a physiological to slightly alkaline pH (7.2-8.5).[9] This results in the formation of a stable amide bond, covalently attaching the linker to the first biomolecule.[7]
Part B: Thiol Alkylation via Chlorohexyl Group. The second step involves the reaction of the terminal chloroalkyl group with a sulfhydryl (thiol) group, typically from a cysteine residue on the second biomolecule.[2][10] This reaction proceeds via an S_N2 (nucleophilic substitution) mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon of the chloro-hexane, displacing the chloride and forming a highly stable thioether bond.[11][12] This reaction is most efficient at near-neutral to slightly alkaline pH (7.0-8.5), where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.[13]
This sequential approach provides exceptional control over the conjugation process, which is critical for constructing well-defined and homogeneous bioconjugates.[14]
Visualization of Reaction Workflow
Overall Two-Step Conjugation Workflow
Caption: Overall workflow for amine-to-thiol bioconjugation.
Detailed Reaction Mechanisms
Caption: Chemical mechanisms for linker activation and conjugation.
Materials and Reagents
-
Linker: 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (Purity >95%)[15]
-
Amine-Containing Biomolecule (Molecule A): e.g., Monoclonal antibody, protein, or peptide with accessible primary amines.
-
Thiol-Containing Biomolecule (Molecule B): e.g., Thiolated payload, peptide, or protein with a free cysteine.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, high purity)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Alkylation Buffer: 0.1 M Phosphate Buffer, 5 mM EDTA, pH 7.5-8.0
-
-
Quenching Reagents:
-
Hydroxylamine or Tris buffer for quenching NHS-ester reaction.
-
L-Cysteine or β-mercaptoethanol for quenching chloroalkyl reaction.
-
-
Purification:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Size-Exclusion Chromatography (SEC) system.[16]
-
Dialysis cassettes (e.g., 10K MWCO).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer (ESI-MS or MALDI-TOF)
-
HPLC system (SEC, HIC, or RP) for characterization.[3]
-
Detailed Experimental Protocols
This section outlines a two-step protocol for conjugating an antibody (Molecule A) to a thiol-containing payload (Molecule B).
Protocol 1: Activation of Linker and Conjugation to Antibody (Amine Coupling)
This protocol first activates the carboxylic acid on the linker and then couples it to the primary amines on the antibody.
-
Reagent Preparation:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening.
-
Prepare a 100 mM stock solution of the linker in anhydrous DMSO.
-
Prepare a 10 mg/mL solution of the antibody in Coupling Buffer (PBS, pH 7.2).
-
Prepare fresh solutions of EDC and sulfo-NHS in anhydrous DMSO or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. The molar excess of linker to antibody can range from 5x to 20x, depending on the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using 0.1 M phosphate buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification of Linker-Modified Antibody:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Alkylation Buffer (PBS, 5mM EDTA, pH 7.5).
-
Collect the protein fractions and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Conjugation of Thiol-Payload to Linker-Modified Antibody (Thiol Alkylation)
This protocol conjugates the thiol-containing molecule to the chloroalkyl group on the linker-modified antibody.
-
Thiol-Payload Preparation:
-
If Molecule B contains disulfide bonds, they must be reduced to generate free thiols.[10] Dissolve the molecule in Alkylation Buffer containing a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent before proceeding, using a desalting column equilibrated with de-gassed Alkylation Buffer. Failure to do so will quench the chloroalkyl groups.[18]
-
-
Alkylation Reaction:
-
Add the thiol-containing payload to the purified linker-modified antibody. A 3- to 5-fold molar excess of the thiol-payload over the linker is recommended.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction is typically slower than maleimide-thiol chemistry.
-
The reaction can be monitored by LC-MS to determine completion.
-
-
Final Quenching and Purification:
-
Quench any unreacted chloroalkyl groups by adding L-cysteine to a final concentration of 10 mM and incubating for 1 hour.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and quenching reagents.
-
Characterization and Quality Control
Proper characterization is essential to confirm the success of the conjugation and determine key quality attributes of the final product.[19][20]
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of payload molecules conjugated to each antibody. A critical parameter for efficacy and safety.[14][21] |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric conjugate and detect the presence of high molecular weight aggregates.[16] |
| Free Drug/Payload | Reversed-Phase HPLC (RP-HPLC) | To measure the amount of unconjugated payload remaining in the final product. |
| Structural Integrity | SDS-PAGE (reduced & non-reduced), Mass Spectrometry (MS) | To confirm the covalent linkage and integrity of the antibody light and heavy chains.[3] |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Technical Discussion and Troubleshooting
Causality Behind Experimental Choices
-
pH Control: The two-step reaction relies on precise pH control for selectivity. The activation of the carboxylic acid with EDC/sulfo-NHS is most efficient at a slightly acidic pH (5.0-6.0) to minimize hydrolysis of the NHS ester.[8] The subsequent amine coupling and thiol alkylation steps are performed at a higher pH (7.2-8.5) to ensure the primary amines and thiols are deprotonated and thus sufficiently nucleophilic.[9][13]
-
EDTA in Alkylation Buffer: Thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds and prevent conjugation.[18] EDTA is included to chelate divalent metal ions that can catalyze this oxidation.
-
Non-Cleavable Linker: The thioether bond formed during alkylation is highly stable, resulting in a non-cleavable linker.[14] This is advantageous for applications where the payload should only be released upon complete proteolytic degradation of the antibody, minimizing premature drug release in circulation.[22]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling in Step 1 | - Hydrolysis of activated NHS ester.- Inactive EDC/sulfo-NHS reagents.- Buffer contains primary amines (e.g., Tris). | - Use activated linker immediately.- Use fresh, high-purity reagents stored under dessication.- Use non-amine buffers like MES and PBS for activation/coupling. |
| Low Yield in Step 2 | - Re-oxidation of thiol groups on payload.- Incomplete removal of reducing agent.- Insufficient reaction time/temperature. | - Use de-gassed buffers with EDTA.- Ensure complete removal of TCEP/DTT via desalting.- Increase reaction time to 24 hours or temperature to 37°C. Monitor by LC-MS. |
| Protein Aggregation | - High Drug-to-Antibody Ratio (DAR).- Hydrophobic nature of the payload. | - Reduce the molar excess of linker used in Step 1.- The PEG spacer helps, but further formulation optimization may be needed.[23] |
| Heterogeneous Product | - Multiple accessible lysines on the antibody.- Inconsistent reaction conditions. | - Conjugation to surface lysines is inherently heterogeneous. For homogeneity, consider site-specific conjugation methods.- Maintain strict control over pH, temperature, and reaction times. |
References
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/au/en/home/life-science/protein-biology/protein-labeling-crosslinking/protein-crosslinking/sulfhydryl-reactive-crosslinker-chemistry.html]
- Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc. [URL: https://www.sepax-tech.
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. BroadPharm. [URL: https://broadpharm.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127122/]
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [URL: https://info.gbiosciences.com/blog/high-efficiency-stability-protein-crosslinking-with-edc-nhs]
- Characterization of Antibody-Drug Conjugates. Sartorius. [URL: https://www.sartorius.
- Thiol Reactive Linkers. BroadPharm. [URL: https://broadpharm.com/peg-linkers/thiol-reactive-linkers]
- Li, H., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 764-773. [URL: https://pubmed.ncbi.nlm.nih.gov/26995000/]
- Kellie, J. F., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6434-6442. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c00421]
- Heterobifunctional Crosslinkers for Labeling. BOC Sciences. [URL: https://www.bocsci.com/blog/heterobifunctional-crosslinkers-for-labeling/]
- Thiol reactive Linkers. AxisPharm. [URL: https://axispharm.com/thiol-reactive-linkers/]
- ADC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/adc-linker.html]
- ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. BroadPharm. [URL: https://broadpharm.
- The Development of Heterobifunctional Molecules. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/articles/the-development-of-heterobifunctional-molecules-364125]
- Choosing the Right Crosslinker for Successful Antibody Conjugation. BOC Sciences. [URL: https://www.bocsci.
- Amine Reactive Linkers. BroadPharm. [URL: https://broadpharm.com/peg-linkers/amine-reactive-linkers]
- The Chemistry of Specificity: Understanding Thiol-Reactive Crosslinking Agents. BOC Sciences. [URL: https://www.bocsci.com/blog/the-chemistry-of-specificity-understanding-thiol-reactive-crosslinking-agents/]
- 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid - Product Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-crosslinking/protein-crosslinking/amine-reactive-crosslinker-chemistry.html]
- ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. BroadPharm. [URL: https://broadpharm.
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. BroadPharm. [URL: https://broadpharm.com/blog/continuing-momentum-in-bioconjugate-therapeutics-with-advanced-linker-chemistry]
- A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide. Benchchem. [URL: https://www.benchchem.
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011823_EDC_UG.pdf]
- Lyon, R. P., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 153-163. [URL: https://aacrjournals.
- 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99ca61a3]
- Chemical Reactivity of Crosslinkers. Creative Biolabs. [URL: https://www.creative-biolabs.com/blog/chemical-reactivity-of-crosslinkers/]
- 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcc68ce]
- NHS and Sulfo-NHS. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8K08N/nhs-sulfo-nhs.html]
- 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9bd917dc]
- Thiol Alkylation. Organic Chemistry Basics (YouTube). [URL: https://www.youtube.
- 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcc68ce]
- Guengerich, F. P. (2003). Activation of dihaloalkanes by thiol-dependent mechanisms. Journal of Biochemistry and Molecular Biology, 36(1), 20-27. [URL: https://www.ncbi.nlm.nih.gov/pubmed/12542971]
- Jones, M. W. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath. [URL: https://researchportal.bath.ac.
- Dahl, K. H., & McKinley-McKee, J. S. (1981). The reactivity of affinity labels: A kinetic study of the reaction of alkyl halides with thiolate anions—a model reaction for protein alkylation. Bioorganic Chemistry, 10(3), 329-341. [URL: https://www.sciencedirect.com/science/article/abs/pii/0045206881900122]
- Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Angewandte Chemie, 61(18), e202116345. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9018042/]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents. [URL: https://patents.google.
- Defoin, A., et al. (1994). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes. Bioconjugate Chemistry, 5(5), 416-424. [URL: https://pubmed.ncbi.nlm.nih.gov/7819502/]
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
- Bioconjugation Resource Guide. Vector Laboratories. [URL: https://vectorlabs.
Sources
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- 2. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sci-Hub. The reactivity of affinity labels: A kinetic study of the reaction of alkyl halides with thiolate anions—a model reaction for protein alkylation / Bioorganic Chemistry, 1981 [sci-hub.box]
- 13. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 14. purepeg.com [purepeg.com]
- 15. 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | 1799506-29-8 [sigmaaldrich.com]
- 16. technosaurus.co.jp [technosaurus.co.jp]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. sartorius.com [sartorius.com]
- 20. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. aacrjournals.org [aacrjournals.org]
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs) and bioconjugation.
As a Senior Application Scientist, I have designed this technical guide to move beyond standard stepwise instructions. To ensure high-fidelity synthesis, this document details the mechanistic causality behind each experimental choice and establishes a self-validating protocol for the incorporation of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as Halo-PEG2-COOH ) into synthetic peptides.
Mechanistic Rationale & Molecular Design
The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is a highly specialized heterobifunctional linker engineered for the synthesis of HaloPROTACs and HaloTag-reactive peptide probes [1]. Its structural components are purposefully designed to solve specific biochemical and synthetic challenges:
-
The 6-Chlorohexyl Warhead: This aliphatic halide acts as a suicide substrate for the HaloTag protein (an engineered Rhodococcus dehalogenase, DhaA). The nucleophilic displacement of the terminal chloride by an aspartate residue in the HaloTag active site forms an irreversible, covalent ester bond [2].
-
The PEG2 Spacer (~10.5 Å): In PROTAC design, linker length dictates the thermodynamics of ternary complex formation. A PEG2 spacer provides sufficient flexibility to prevent steric clashes between the target protein and the E3 ligase, while being short enough to avoid the massive entropic penalty associated with longer, highly disordered PEG chains[1]. Furthermore, the oxygen atoms in the PEG backbone enhance the aqueous solubility of the final peptide conjugate.
-
The Acetic Acid Terminus: Unlike hydroxyl- or amine-terminated PEG linkers that require complex post-synthetic click chemistry, the terminal carboxylic acid allows for direct incorporation into the peptide backbone via standard Fmoc-SPPS amide coupling.
Mechanism of action for HaloPROTACs mediating targeted protein degradation.
Critical Parameters for SPPS
Coupling PEG-carboxylic acids to a resin-bound peptide presents unique kinetic challenges. The electron-withdrawing nature of the ether oxygen in the PEG backbone slightly deactivates the adjacent carboxylic acid, making standard carbodiimide chemistry (e.g., DIC/Oxyma) sluggish. To overcome this, HATU is strictly recommended. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (O-At) ester that drives the acylation of sterically hindered N-termini to completion [3].
Table 1: Physicochemical & Structural Properties
| Property | Value | Scientific Relevance |
| Chemical Formula | C₁₂H₂₃ClO₅ | Defines mass for LC-MS verification (Exact Mass: 282.12). |
| Spacer Length | ~10.5 Å | Optimal distance for ternary complex formation in HaloPROTACs. |
| Reactive Warhead | 6-Chlorohexyl | Irreversible covalent binding to HaloTag (DhaA mutant). |
| Coupling Terminus | Carboxylic Acid | Enables direct amide bond formation via SPPS without click-chemistry. |
Table 2: Coupling Reagent Optimization for PEG-Acids
| Reagent System | Equivalents | Reaction Time | Conversion (%) | Causality / Recommendation |
| DIC / Oxyma | 3.0 | 2 hours | 85 - 90% | Sluggish kinetics for PEG-acids; risks deletion sequences. |
| HBTU / DIPEA | 3.0 | 2 hours | 90 - 95% | Standard uronium salt; sufficient only for highly unhindered amines. |
| HATU / DIPEA | 3.0 | 1 hour | > 99% | Recommended. Superior activation kinetics overcome PEG electronic effects. |
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system . It incorporates mandatory checkpoints (Kaiser test and isotopic LC-MS profiling) to ensure that failures are caught immediately, preventing the waste of expensive downstream biological assays.
Protocol A: Direct N-Terminal Derivatization on Solid Support
Objective: Covalently attach Halo-PEG2-COOH to the free N-terminal amine of a resin-bound peptide prior to global cleavage.
Materials Required:
-
Peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale)
-
Halo-PEG2-COOH (Linker)
-
HATU, DIPEA, DMF, DCM, Piperidine
-
Cleavage Cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature to maximize the accessibility of the peptide chains.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise consume the activated linker.
-
Activation (Causality Step): In a separate vial, dissolve Halo-PEG2-COOH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF. Add DIPEA (0.6 mmol, 6 eq). Note: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq) prevents capping of the peptide by unreacted uronium species.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.
-
Self-Validating Checkpoint 1 (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.
-
Pass (Yellow): Primary amines are fully capped. Proceed to step 6.
-
Fail (Blue): Incomplete coupling. The system mandates a second coupling cycle using 2 eq of reagents before proceeding.
-
-
Washing: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Dry under a stream of nitrogen.
-
Global Cleavage: Treat the resin with the cleavage cocktail (TFA/TIPS/H₂O) for 2 hours. Causality: The 6-chlorohexyl group is completely stable to concentrated TFA, ensuring the integrity of the HaloTag-reactive warhead during the removal of side-chain protecting groups.
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude HaloTag-peptide. Centrifuge, decant, and lyophilize.
-
Self-Validating Checkpoint 2 (Isotopic LC-MS): Analyze the crude product via LC-MS. You must observe the characteristic isotopic pattern of chlorine—a 3:1 ratio of the [M] to [M+2] peaks. If this signature is missing, the chloroalkane warhead has been compromised, invalidating the batch.
Workflow for the solid-phase incorporation of Halo-PEG2-COOH into synthetic peptides.
Protocol B: Orthogonal Side-Chain Derivatization
Objective: Attach the linker to a specific internal lysine side-chain while the N-terminus is capped (e.g., acetylated).
Step-by-Step Methodology:
-
Sequence Assembly: Synthesize the peptide incorporating an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH, at the desired conjugation site.
-
N-Terminal Capping: After the final Fmoc deprotection, cap the N-terminus using Acetic Anhydride / DIPEA in DMF.
-
Orthogonal Deprotection: Selectively remove the Mtt group by treating the resin with 1% TFA in DCM (10 × 2 min). Visual Cue: The solution will turn yellow due to the Mtt cation. Continue treatments until the yellow color completely dissipates.
-
Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize the TFA salt of the exposed lysine side-chain.
-
Coupling & Cleavage: Proceed with the Activation, Coupling, and Cleavage steps exactly as described in Protocol A (Steps 3 through 9).
References
-
Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader ACS Chemical Biology URL:[Link]
-
HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins ACS Chemical Biology URL:[Link]
-
Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Chemical Reviews URL:[Link]
Application Note: Nucleophilic Substitution of the Terminal Chloride in 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, experimental protocols, and self-validating workflows for HaloTag-PEG2-COOH.
Executive Summary
The compound 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commercially known as HaloTag-PEG2-COOH) is a highly specialized bifunctional building block. While textbook organic chemistry might suggest chemical substitution of its terminal primary chloride, this specific 6-chlorohexyl moiety is precision-engineered as a "suicide substrate" for the HaloTag protein [1]. The primary application of this molecule relies on a highly specific, enzyme-catalyzed biochemical nucleophilic substitution (SN2) of the chloride. The opposing acetic acid moiety serves as a chemical conjugation handle to attach payloads such as fluorophores, affinity tags, or E3 ligase ligands (for HaloPROTAC synthesis)[2].
This guide synthesizes field-proven insights to detail the mechanistic causality of this SN2 reaction and provides validated protocols for both the chemical derivatization of the acid and the biochemical displacement of the chloride.
Mechanistic Causality: The Biochemical SN2 Reaction
Expertise & Experience: Understanding the "Why" Behind the Reaction
The displacement of the chloride in this molecule is not achieved through standard chemical reagents (e.g., amines or azides), but through the active site of the HaloTag protein—a genetically engineered mutant of the Rhodococcus haloalkane dehalogenase (DhaA)[1].
-
The Binding Event: The 6-chlorohexyl chain is not arbitrary; its length and hydrophobicity perfectly match the 15 Å deep hydrophobic binding tunnel of the HaloTag enzyme. Shorter or longer chains drastically reduce binding affinity and reaction kinetics.
-
The Nucleophilic Attack: Once the ligand is docked, the carboxylate oxygen of Aspartate 106 (Asp106) , located at the base of the tunnel, acts as a potent nucleophile. It attacks the C1 carbon of the 6-chlorohexyl chain via a classic bimolecular nucleophilic substitution (SN2) mechanism, displacing the terminal chloride ion[3].
-
The Covalent Trap (H272F Mutation): In wild-type dehalogenases, a histidine residue (His272) activates a water molecule to hydrolyze the resulting alkyl-enzyme ester intermediate, releasing the alcohol and regenerating the enzyme[3]. In the HaloTag system, the H272F mutation removes this general base. Consequently, ester hydrolysis is completely abrogated, permanently trapping the covalent adduct[1].
This engineered causality ensures absolute 1:1 stoichiometry, irreversible labeling, and zero background reactivity with endogenous mammalian proteins.
Experimental Protocols & Workflows
Trustworthiness: Building Self-Validating Systems
To utilize the nucleophilic substitution of the chloride in a biological setting, the acetic acid moiety must first be chemically conjugated to a payload. The following protocols represent a continuous, self-validating workflow.
Protocol 1: Chemical Derivatization of the Acetic Acid (Amidation)
Objective: Attach a payload (e.g., a VHL ligand for PROTAC synthesis) without prematurely reacting the terminal chloride[2]. Causality: EDC/NHS chemistry is used to activate the carboxylic acid. The terminal primary chloride is highly stable under these mild coupling conditions and will remain intact for the subsequent biochemical step.
-
Activation: Dissolve 1.0 eq of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in anhydrous DMF (0.1 M). Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours to form the active NHS ester.
-
Conjugation: Add 1.0 eq of the target primary amine payload and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir for 12 hours at room temperature under an inert atmosphere (N2 or Argon).
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation: Confirm the product mass via LC-MS. Crucial Check: Ensure the isotopic pattern reflects the presence of the intact chlorine atom (approximate 3:1 ratio of M to M+2 peaks).
Protocol 2: Biochemical Nucleophilic Substitution (HaloTag Conjugation)
Objective: Trigger the SN2 displacement of the chloride by the HaloTag-fusion protein. Causality: The reaction requires physiological pH to maintain Asp106 in its deprotonated, nucleophilic state.
-
Preparation: Express and purify the target HaloTag-fusion protein (or express in live cells).
-
Ligand Stock: Prepare a 10 mM stock of the synthesized 6-chlorohexyl ligand (from Protocol 1) in LC-MS grade DMSO.
-
Reaction Setup: Dilute the ligand to a final working concentration of 1–10 µM in physiological buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.4). Note: Avoid high concentrations of nucleophilic thiols (like DTT > 1mM) which can slowly compete for the alkyl chloride over extended periods.
-
Incubation: Incubate the HaloTag-fusion protein (e.g., 1 µM) with the ligand for 30–60 minutes at 25°C or 37°C.
-
Validation (The Self-Validating Step): Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS). The exact mass of the protein must increase by the mass of the ligand minus 36.46 Da (loss of HCl). This exact mass shift explicitly proves the substitution of the chloride.
Quantitative Data & Optimization
To design robust assays, researchers must understand the kinetic boundaries of the SN2 substitution. All quantitative parameters are summarized below for easy comparison.
Table 1: Kinetic and Thermodynamic Parameters of the HaloTag SN2 Substitution
| Parameter | Value / Condition | Mechanistic Rationale |
| Reaction Mechanism | SN2 (Bimolecular) | Asp106 nucleophilic attack on C1 of the hexyl chain. |
| Second-Order Rate Constant | ~2.7 × 10^6 M⁻¹ s⁻¹ | Rapid kinetics driven by optimized 15 Å tunnel binding[1]. |
| Optimal pH | 7.0 – 8.0 | Maintains Asp106 in its deprotonated, nucleophilic state. |
| Temperature Range | 4°C to 37°C | Reaction proceeds at 4°C but requires ~4x longer incubation. |
| Leaving Group | Chloride (Cl⁻) | Optimal balance of aqueous stability and active site reactivity. |
| Intermediate Stability | Irreversible Adduct | H272F mutation prevents base-catalyzed ester hydrolysis. |
Visualizations
Biochemical SN2 mechanism of HaloTag conjugating to the 6-chlorohexyl ligand.
Experimental workflow from chemical derivatization to biochemical validation.
Trustworthiness and Self-Validating Systems
To ensure absolute confidence in your results, every experimental setup utilizing this molecule must include a Negative Control . Always run a parallel biochemical labeling reaction with a wild-type protein or a non-HaloTag fusion (e.g., pure GST or GFP). The complete absence of labeling in the negative control confirms the specificity of the chloride displacement by Asp106, ruling out non-specific chemical alkylation of surface cysteines or lysines by the primary chloride.
References
-
Los, G. V., et al. (2008). HaloTag: A novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology, 3(6), 373–382. URL: [Link]
-
Verschueren, K. H., et al. (1993). Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase. Nature, 363(6431), 693-698. URL: [Link]
-
Buckley, D. L., et al. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology, 10(8), 1831–1837. URL: [Link]
Sources
Application Note & Protocols: Strategic Synthesis of PROTACs Utilizing a Versatile Chloro-PEG-Acid Bifunctional Linker
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] The design and synthesis of these heterobifunctional molecules, which consist of a target protein ligand, an E3 ligase ligand, and a connecting linker, are pivotal to their success.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs using the bifunctional linker, 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. This linker offers a strategic advantage due to its polyethylene glycol (PEG) nature, which enhances solubility, and its distinct reactive handles—a carboxylic acid and a chloroalkane—allowing for sequential, controlled conjugation to protein ligands.[3][4]
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs operate by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[5][6] This catalytic mechanism allows for substoichiometric, event-driven pharmacology, offering significant advantages over traditional occupancy-driven inhibitors.[6][7]
The linker connecting the two ligands plays a multifaceted role:
-
Modulates Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex geometry that facilitates efficient ubiquitination.[2][3]
-
Influences Physicochemical Properties: PEG-based linkers, in particular, are known to improve the aqueous solubility and overall drug-like properties of the often large and hydrophobic PROTAC molecules.[2]
-
Impacts Cell Permeability: While enhancing solubility, the linker's properties must be balanced to ensure the PROTAC can effectively cross the cell membrane to reach its intracellular targets.[2][8]
The linker 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS 1799506-29-8) is a versatile tool for PROTAC synthesis. Its structure features two key reactive sites for a directed, two-step conjugation strategy:
-
Carboxylic Acid: This functional group is readily activated for amide bond formation with an amine-containing ligand (typically the E3 ligase binder or a POI ligand with an available amine).
-
6-Chlorohexyl Group: This alkyl halide serves as an electrophile for nucleophilic substitution, commonly a Williamson ether synthesis with a phenolic hydroxyl group on the second ligand.[9][10]
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} idot Caption: General mechanism of action of a PROTAC molecule.
Synthetic Strategy & Workflow
The use of 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid allows for a convergent and controlled synthetic approach. The general workflow involves two main stages:
-
Stage 1: Amide Coupling. The carboxylic acid of the linker is coupled to the first ligand, which possesses a primary or secondary amine. This is typically achieved using standard peptide coupling reagents.
-
Stage 2: Alkylation. The resulting chloro-functionalized intermediate is then reacted with the second ligand, which contains a suitable nucleophile (e.g., a phenol or thiol) to displace the chloride, forming a stable ether or thioether bond.
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} idot Caption: Two-stage synthetic workflow for PROTAC synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Amide Coupling of the Linker to an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid moiety of the linker to a ligand containing a primary or secondary amine (e.g., a pomalidomide derivative for CRBN recruitment).
Materials and Reagents:
| Reagent | Supplier | CAS No. |
|---|---|---|
| 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | MedChemExpress | 1799506-29-8 |
| Amine-Containing Ligand (e.g., 4-aminopomalidomide) | Various | 1039893-68-1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | 148893-10-1 |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Fisher Scientific | N/A |
| Brine (Saturated NaCl Solution) | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-containing ligand (1.0 eq).
-
Dissolve the ligand in anhydrous DMF (approximately 0.1 M concentration).
-
Add 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring solution. The reaction may change color.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Ligand 1-Linker-Cl intermediate.
Protocol 2: Alkylation of a Phenolic Ligand with the Chloro-Intermediate
This protocol describes the conjugation of the chloro-functionalized intermediate from Protocol 1 to a ligand containing a phenolic hydroxyl group via Williamson ether synthesis.[9]
Materials and Reagents:
| Reagent | Supplier | CAS No. |
|---|---|---|
| Ligand 1-Linker-Cl Intermediate | From Protocol 1 | N/A |
| Phenol-Containing Ligand (e.g., a kinase inhibitor) | Various | Varies |
| Potassium Carbonate (K₂CO₃), anhydrous | Sigma-Aldrich | 584-08-7 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate | Fisher Scientific | 141-78-6 |
| Water | Fisher Scientific | 7732-18-5 |
| Brine (Saturated NaCl Solution) | Fisher Scientific | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 |
Procedure:
-
To a clean, dry round-bottom flask, add the phenol-containing ligand (1.0 eq) and the Ligand 1-Linker-Cl intermediate (1.2 eq).
-
Add anhydrous K₂CO₃ (3.0 eq) to the flask.
-
Add anhydrous DMF to dissolve the reactants (approximately 0.1 M concentration).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS for the disappearance of starting materials and the appearance of the desired product mass.[12]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final crude PROTAC using an appropriate method, such as flash chromatography or preparative reverse-phase HPLC.[12]
Purification and Characterization
The final PROTAC product requires rigorous purification and characterization to ensure its identity, purity, and suitability for biological assays.
Table of Characterization Techniques:
| Technique | Information Provided |
|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the final PROTAC and assesses its purity.[12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C) | Provides detailed structural information, confirming the successful conjugation of all three components (target ligand, linker, and E3 ligase ligand).[13] |
| HRMS (High-Resolution Mass Spectrometry) | Provides an accurate mass measurement to confirm the elemental composition of the PROTAC.[14] |
| RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) | Used for both analytical purity assessment and preparative purification. A shallow gradient is often optimal for separating complex mixtures.[12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Amide Coupling (Protocol 1) | Incomplete activation of carboxylic acid; steric hindrance; degradation of coupling reagent. | Ensure reagents are anhydrous. Consider using a different coupling agent (e.g., EDC/Oxyma).[15] Increase reaction time or temperature slightly. |
| Low yield in Alkylation (Protocol 2) | Nucleophile (phenol) is not sufficiently deprotonated; steric hindrance; low reactivity of the alkyl chloride. | Use a stronger base (e.g., Cs₂CO₃). Add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction. Increase reaction temperature. |
| Multiple products observed | Side reactions; reaction with other functional groups. | Protect other reactive functional groups on the ligands before coupling. Re-evaluate the orthogonality of the synthetic strategy. |
| Difficulty in Purification | Poor solubility of the final PROTAC; similar polarity of starting material and product. | For RP-HPLC, optimize the mobile phase (e.g., add TFA or formic acid). For column chromatography, explore different solvent systems. |
Conclusion
The bifunctional linker 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid provides a robust and strategic platform for the modular synthesis of PROTACs. Its distinct reactive handles enable a controlled, sequential conjugation of E3 ligase and target protein ligands, while its PEG-based structure imparts favorable physicochemical properties. The protocols outlined in this guide offer a reliable framework for researchers to construct novel protein degraders, facilitating the exploration of this exciting therapeutic modality. Careful monitoring, purification, and characterization are paramount to ensuring the quality and efficacy of the synthesized PROTACs.
References
- Drug Discovery News. (2025, December 15). What are PROTACs? Mechanisms, advantages, and challenges.
- The Biochemist. (2021, July 23).
- BenchChem. Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
- BenchChem. The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide.
- Wikipedia. Proteolysis targeting chimera.
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- National Institutes of Health. PROTACs: Past, Present and Future.
- National Institutes of Health. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm.
- Sigma-Aldrich.
- Precise PEG LLC. Linkers in PROTACs.
- ACS Publications. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
- Unnamed Source. (2025, October 23). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- ResearchGate. Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial....
- BenchChem. Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN.
- MedchemExpress.com. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTACT linker.
- National Institutes of Health. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- Unnamed Source. (2025, October 28). PROTAC Discovery and Development Services.
- Research Collection. (2023, June 1). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.
- MedchemExpress.com. PROTAC Synthesis | Click Chemistry.
- MedChemExpress. 2-(2-((6-Chlorohexyl)oxy)ethoxy)
- SYNthesis med chem. PROTACs & Molecular Glues.
- National Institutes of Health. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for ....
- Waters Corporation. (2025, July 10). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
- National Institutes of Health. (2024, January 10).
- Sigma-Aldrich. 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid.
- MedChemExpress. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid 2231744-57-1.
- Francis Academic Press.
- BLDpharm. 2231744-57-1|2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.
- ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers....
- National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review.
- Semantic Scholar.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Amide Coupling with 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Welcome to the technical support guide for 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. This bifunctional linker, featuring a terminal carboxylic acid and a chloro-hexyl group, is a valuable tool in bioconjugation, drug delivery, and materials science. Achieving high-yield amide bond formation is critical to its successful application. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you maximize your coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and what are its primary applications?
This molecule is a hydrophilic polyethylene glycol (PEG) linker. One end has a carboxylic acid group (-COOH) that can be coupled to primary or secondary amines to form a stable amide bond. The other end has a 6-chlorohexyl group, which can be used for subsequent reactions, such as forming linkages with thiol groups. Its PEG nature enhances the solubility and reduces the immunogenicity of the conjugated molecule.
Q2: How should I store and handle this reagent?
To ensure its integrity, store the reagent under inert gas, in a cool, dry place. Like many carboxylic acids, it can be sensitive to moisture. When not in use, keep the container tightly sealed. For reactions, it is advisable to use anhydrous solvents to prevent hydrolysis of activated intermediates.
Q3: What are the most common coupling reagents to use with this acid?
Carbodiimides are the most frequently used class of reagents for activating the carboxylic acid.[1][2] Key examples include:
-
EDC (or EDAC) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it ideal for bioconjugation in aqueous buffers and simplifying byproduct removal through aqueous workup.[3]
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): These are common in organic synthesis. A major drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove due to its low solubility.[3][4] DIC forms a more soluble urea byproduct.[3][5]
For more challenging couplings, phosphonium or aminium/uronium salts like HATU , HBTU , or PyBOP are highly effective.[2][3]
Q4: Why is an additive like HOBt or NHS often recommended?
Additives are crucial for two main reasons:
-
Suppressing Side Reactions: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can rearrange into an unreactive N-acylurea, terminating the reaction.[5] Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and hydrolysis.[5][8][9]
-
Reducing Racemization: In chiral applications, these additives are essential to minimize the loss of stereochemical integrity.[3][5]
Troubleshooting Guide: Improving Your Coupling Yield
This section addresses common problems encountered during the amide coupling reaction in a question-and-answer format.
Low or No Product Formation
Q: My reaction yield is disappointingly low. What are the most likely causes and how can I fix it?
Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
1. Inefficient Carboxylic Acid Activation
The first critical step is the activation of the carboxylic acid. If this step is inefficient, the entire reaction will fail.
-
Cause: Hydrolysis of the coupling reagent or the activated intermediate. Carbodiimides and the active esters they form are sensitive to moisture.[7][10]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent (e.g., DMF, DCM, acetonitrile) is anhydrous and perform the reaction under an inert atmosphere (Nitrogen or Argon).[11]
-
Check Reagent Quality: Coupling reagents can degrade over time, especially if improperly stored. Use a fresh bottle of the coupling reagent if you suspect degradation.[12]
-
Pre-activation: Mix the carboxylic acid, coupling reagent, and any additives (like HOBt or NHS) in the solvent for a few minutes before adding the amine. This allows for the formation of the active ester intermediate.[12]
-
2. Suboptimal Reaction Conditions
The reaction environment plays a significant role in the coupling efficiency.
-
Cause: Incorrect stoichiometry, temperature, concentration, or pH.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine to drive the reaction to completion.[12]
-
Temperature: Most couplings are performed at room temperature. However, for sluggish reactions, gentle heating (40-60°C) can sometimes improve the yield.[12] Conversely, some carbodiimide reactions benefit from being run at lower temperatures (e.g., 0°C to room temperature) to minimize side reactions.[5]
-
Concentration: Reactions that are too dilute may proceed slowly. A starting concentration of 0.1-0.5 M is generally recommended.[12]
-
pH (for aqueous reactions): EDC coupling is most efficient between pH 4.5 and 7.5.[6] The carboxylic acid needs to be deprotonated to be nucleophilic, while the amine needs to be deprotonated to be reactive. A pH around 7.2-7.5 is a good compromise.[13] Avoid phosphate buffers as they can interfere with the EDC reagent.[6]
-
3. Steric Hindrance
The bulky nature of the PEG linker or the substrate can physically block the reactive groups from interacting.
-
Cause: The spatial arrangement of atoms near the reaction site obstructs the coupling.[10][14]
-
Solution:
-
Switch to a More Powerful Coupling Reagent: If standard carbodiimide methods fail, switch to a uronium/aminium salt-based reagent like HATU or HBTU, which are known to be very efficient for sterically hindered couplings.[12]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for longer or at a slightly elevated temperature can sometimes overcome the energy barrier imposed by steric hindrance.
-
Observation of Side Products
Q: I see multiple spots on my TLC or peaks in my LC-MS besides my desired product. What are these impurities?
The formation of side products can complicate purification and reduce the yield of the desired amide.
1. N-Acylurea Formation
-
Cause: This is a classic side reaction of carbodiimide chemistry where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[5]
-
Solution:
2. Di-acylation or Polymerization
-
Cause: If your amine substrate has more than one reactive amine group, or if you are working at high concentrations, you might see oligomerization.
-
Solution:
-
Control Stoichiometry: Use a controlled excess of the PEG-acid linker to favor mono-substitution.
-
Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.
-
Purification Challenges
Q: I'm having difficulty purifying my final PEGylated product. What are the best strategies?
Purifying PEGylated molecules can be challenging due to their hydrophilicity and potential for a range of molecular weights if the reaction is not clean.
-
Cause: Similar polarity of starting materials, byproducts, and the final product.
-
Solution:
-
Aqueous Workup: An essential first step. A dilute acid wash (e.g., 1M HCl) will remove basic impurities like unreacted amine and additives like DIPEA or DMAP. A dilute base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.[12]
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated molecules, separating based on hydrophobicity.[15]
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated product from smaller unreacted reagents and byproducts.[10][16]
-
Ion-Exchange Chromatography (IEX): Can be effective if the charge of the product is significantly different from the impurities.[17]
-
-
Dialysis or Ultrafiltration: For larger bioconjugates, these techniques are effective for removing small molecule impurities like salts and unreacted PEG linkers.[16]
-
Experimental Protocols & Workflows
Optimizing Coupling Reagent and Conditions
When facing low yields, a systematic screening of coupling reagents and conditions is often necessary.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | EDC, DCC, DIC | Readily available, inexpensive.[12] | Can form N-acylurea byproduct; DCC byproduct is difficult to remove.[12] Requires additives to suppress side reactions and racemization.[5] |
| Aminium/Uronium | HATU, HBTU, TBTU | Highly efficient, fast reaction times, low racemization.[3] Effective for sterically hindered substrates.[12] | More expensive, can react with the free amine component if used in large excess. |
| Phosphonium | PyBOP, PyAOP | High efficiency, does not react with the free amine group. | Byproducts can sometimes be difficult to remove. |
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} Caption: Troubleshooting workflow for low amide coupling yield.
Protocol 1: Standard EDC/NHS Coupling in Organic Solvent
This protocol provides a general guideline for coupling the PEG-acid to a primary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DMF or DCM (to make a 0.1 M solution).
-
Activation: Add N-hydroxysuccinimide (NHS) (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes.
-
Coupling: In a separate flask, dissolve the amine-containing molecule (1.1 eq) in anhydrous DMF. Add this solution to the activated PEG-acid mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the amine solution before mixing.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or reverse-phase HPLC.
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for sterically hindered or electron-deficient (less reactive) amines.
-
Preparation: Under an inert atmosphere, dissolve the PEG-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Activation/Coupling: Add DIPEA (2.0 eq) to the mixture and stir for 1-2 minutes. Then, add the amine-containing molecule (1.1 eq).
-
Reaction: Stir at room temperature for 1-6 hours. The reaction is often much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
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} Caption: Amide coupling mechanism using EDC/NHS.
References
-
Subedi, R. P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(10), 2977. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Galli, U., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1625. Available at: [Link]
-
Azevedo, A. M., et al. (2018). An integrated process combining the reaction and purification of PEGylated proteins. Separation and Purification Technology, 192, 348-356. Available at: [Link]
-
Ishihara, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 48(72), 8999-9011. Available at: [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. Available at: [Link]
-
da Silva, S. M., et al. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. The Journal of Physical Chemistry B, 117(21), 6597-6606. Available at: [Link]
-
ResearchGate. (2021). Best purification method of a PEGylated peptide?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Gyanda, K. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]
-
ResearchGate. (2015). What happens in amine coupling reaction with NHS/EDC/TEA?. Retrieved from [Link]
-
PLOS One. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Retrieved from [Link]
-
PubMed Central. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]
-
Langmuir. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid during bioconjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting low conjugation yields when working with bifunctional linkers like 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as HaloTag-PEG2-COOH).
This guide is designed to provide authoritative, field-proven insights into the chemical behavior of this molecule, specifically focusing on preventing the hydrolysis of its acetic acid moiety during bioconjugation workflows.
Mechanistic Insight: The Causality of Hydrolysis
The HaloTag-PEG2-COOH linker features a chloroalkane moiety for covalent binding to HaloTag fusion proteins and a terminal acetic acid group for amine-reactive bioconjugation[1][2]. The primary mode of failure during assay development is the rapid aqueous hydrolysis of the activated carboxylic acid intermediate.
To conjugate the acetic acid terminus to a primary amine ( R−NH2 ), it must first be activated into an electrophilic intermediate, typically an N-hydroxysuccinimide (NHS) or sulfo-NHS ester[3]. While this activation makes the carbonyl carbon highly reactive to amines, it simultaneously makes it highly susceptible to nucleophilic attack by hydroxide ions ( OH− ) present in aqueous buffers[4]. This competing hydrolysis reaction reverts the activated ester back to the unreactive carboxylic acid, irreversibly consuming your activating reagents and drastically reducing conjugation efficiency[3][5].
Figure 1: Competing aminolysis and hydrolysis pathways of activated HaloTag-PEG2 linkers.
Quantitative Data: NHS Ester Stability
The stability of the activated NHS ester is inversely proportional to the pH of the environment[4]. Understanding these kinetics is critical for designing a successful conjugation strategy.
| Buffer pH | Temperature | Approximate Half-Life (t½) | Primary Reaction Phase |
| pH 5.0 (e.g., MES) | 4°C | > 24 hours | Optimal for aqueous EDC/NHS activation[6] |
| pH 7.0 (e.g., PBS) | 0°C - 4°C | 4 to 5 hours | Acceptable for sensitive protein conjugation[3] |
| pH 8.0 (e.g., HEPES) | Room Temp | ~ 1 hour | Optimal balance for aminolysis vs. hydrolysis[6] |
| pH 8.6 (e.g., Borate) | 4°C | ~ 10 minutes | High risk of rapid hydrolysis[3] |
Troubleshooting Guides & FAQs
Q1: My conjugation yields with the HaloTag-PEG2-COOH linker are consistently below 20%. What is the most likely cause? A: The most common culprit is premature hydrolysis of the NHS ester due to incorrect buffer pH or a flawed one-pot reaction design. If you are performing a one-pot EDC/NHS reaction at pH > 7.5, the activated ester is hydrolyzing significantly faster than it can react with your target amine[4]. Expert Fix: Separate the reaction into two steps. Activate the linker in a slightly acidic buffer (pH 5.0–6.0) where hydrolysis is negligible[6], or bypass aqueous activation entirely by using anhydrous organic solvents (see the protocol below)[2].
Q2: Can I pre-activate the linker, store the NHS-ester, and use it later? A: In aqueous solutions, absolutely not; it must be used immediately[7]. However, if you activate the linker in anhydrous DMF or DMSO, the resulting NHS ester can be aliquoted and stored at -20°C in a desiccator for 1-2 months[7]. Ensure your DMF is high-quality and amine-free; degrading DMF releases dimethylamine, which will rapidly consume your activated ester[5][7].
Q3: Is the chloroalkane group at risk of hydrolysis during these steps? A: The terminal chloroalkane is highly stable under standard bioconjugation conditions (pH 5.0 - 8.5 at room temperature). However, prolonged exposure to highly alkaline conditions (pH > 9.5) or elevated temperatures (> 40°C) can lead to slow nucleophilic substitution, converting the chloride to an alcohol. Adhering to the recommended pH ranges protects both functional ends.
Q4: Which buffers should I completely avoid during the conjugation phase? A: Never use Tris, glycine, or any buffer containing primary or secondary amines during the conjugation phase, as they will outcompete your target molecule for the NHS ester[3][4]. Use phosphate, carbonate-bicarbonate, or HEPES buffers instead[3].
Experimental Protocol: Self-Validating Anhydrous Activation
Phase 1: Anhydrous Activation (Zero Hydrolysis Risk)
-
Preparation: Dissolve 10 mg of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in 500 µL of anhydrous, amine-free DMF[2][5].
-
Base Addition: Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA)[2].
-
Activation: Add 1.1 molar equivalents of TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[2].
-
Incubation: Stir the reaction under an inert atmosphere (Nitrogen/Argon) at room temperature for 1-2 hours[2].
-
Self-Validation Check (Critical): Before proceeding, remove a 1 µL aliquot, dilute in methanol, and analyze via LC-MS. You must observe a mass shift corresponding to the loss of -OH and addition of the NHS group (+97 Da) with no free acid remaining. Because the system is anhydrous, hydrolysis cannot occur here. Do not proceed until activation is confirmed >95%.
Phase 2: Aqueous Amine Conjugation 6. Target Preparation: Dissolve your amine-containing target (e.g., protein, fluorophore) in 0.1 M Sodium Bicarbonate buffer or PBS, adjusted to pH 8.0 - 8.3 to ensure the primary amines are deprotonated and nucleophilic[5][7]. 7. Conjugation: Slowly add the activated HaloTag-linker-NHS solution (from Phase 1) to the aqueous target solution. Ensure the final organic solvent (DMF) concentration does not exceed 5-10% (v/v) to prevent protein denaturation[3]. 8. Incubation & Optical Validation: React for 2 hours at room temperature. Self-Validation Check: Monitor the reaction mixture via UV-Vis at 260-280 nm. The release of the free NHS byproduct absorbs strongly in this range, providing an internal optical validation that the ester is reacting[3]. 9. Quenching: Add Tris buffer (final concentration 50-100 mM) and incubate for 15 minutes to quench any unreacted NHS ester[3][4]. 10. Purification: Purify the final conjugate using size-exclusion chromatography (for proteins) or preparative HPLC (for small molecules) to remove the NHS byproduct and quenched linker[4][5].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. nanocomposix.com [nanocomposix.com]
- 7. lumiprobe.com [lumiprobe.com]
troubleshooting low reactivity of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in alkylation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing sluggish reaction kinetics or low yields when utilizing 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid as an alkylating agent.
By analyzing the specific structural liabilities of this PEGylated molecule, this guide provides field-proven, self-validating methodologies to optimize your synthetic workflow.
Diagnostic FAQ: Causality and Troubleshooting
Q1: Why is my alkylation reaction using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid failing or proceeding very slowly? A1: The low reactivity stems from two competing structural factors. First, the primary alkyl chloride is a notoriously poor electrophile with a high thermodynamic barrier for C-Cl bond activation[1]. The chloride ion is a poor leaving group compared to bromides or iodides[2]. Second, the terminal carboxylic acid group is acidic. Under basic alkylation conditions, it deprotonates to form a carboxylate. This consumes the base intended to activate your nucleophile and creates a competing nucleophile, leading to off-target esterification or polymerization[3].
Q2: How can I overcome the poor leaving group ability of the terminal chloride without synthesizing a new PEG linker? A2: You must utilize an in situ Finkelstein reaction[4]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture, the unreactive alkyl chloride is dynamically converted into a highly reactive alkyl iodide[5]. The iodide acts as a superior leaving group, accelerating the bimolecular nucleophilic substitution (SN2) process by orders of magnitude[4].
Q3: Is it mandatory to protect the carboxylic acid before the alkylation step? A3: Yes. To ensure a self-validating and clean reaction, the carboxylic acid must be masked[3]. Protecting it as a methyl, tert-butyl, or benzyl ester prevents premature base consumption and eliminates the carboxylate's ability to act as a competing nucleophile. Post-alkylation, the ester can be quantitatively cleaved back to the free acid.
Q4: What are the optimal solvent and base systems for this specific PEGylated alkyl chloride? A4: Switch to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents solvate metal cations well while leaving the nucleophilic anions "naked" and highly reactive. Replace weaker bases with Cesium Carbonate (Cs₂CO₃)[5]. The larger ionic radius of the cesium ion provides better solubility in organic solvents and enhances the nucleophilicity of your substrate (known as the "cesium effect")[5].
Quantitative Reactivity Analysis
Understanding relative leaving group ability is critical for rationalizing the addition of iodide catalysts. The table below summarizes why chloride activation is non-negotiable for high-yield workflows.
| Leaving Group (X⁻) | Alkylating Agent | Relative SN2 Reactivity | Troubleshooting Intervention |
| Chloride (Cl⁻) | R-Cl (Starting Material) | ~1 (Baseline) | Requires activation [5] |
| Bromide (Br⁻) | R-Br | ~10,000 | N/A |
| Iodide (I⁻) | R-I | ~30,000 | Generate in situ via NaI/TBAI [5] |
| Triflate (TfO⁻) | R-OTf | ~1,400,000 | N/A |
Mechanistic Troubleshooting Workflow
Troubleshooting workflow for the alkylation of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid.
Self-Validating Experimental Protocols
To guarantee reproducibility, implement the following two-stage protocol. The system is "self-validating" because the intermediate esterification can be easily tracked via LC-MS (mass shift), and the in situ Finkelstein reaction generates a visible precipitate (NaCl) in certain solvents, confirming activation.
Protocol A: Pre-Alkylation Protection (Esterification)
Causality: Converts the interfering carboxylic acid into a non-reactive methyl ester, preventing base quenching and self-polymerization[3].
-
Reagent Preparation: Dissolve 1.0 eq of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in anhydrous Methanol (0.2 M).
-
Catalysis: Add a catalytic amount of Thionyl Chloride (SOCl₂) dropwise at 0 °C[3].
-
Reaction: Reflux the mixture at 65 °C for 4-6 hours.
-
Validation: Monitor by LC-MS. The product will show a mass shift of +14 Da (addition of CH₃, loss of H).
-
Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Iodide-Catalyzed Alkylation (In Situ Finkelstein)
Causality: Overcomes the high activation barrier of the alkyl chloride via continuous generation of the highly reactive alkyl iodide intermediate[4][5].
-
System Setup: In an oven-dried flask under N₂, dissolve your nucleophile (e.g., an amine or phenol, 1.0 eq) in anhydrous DMF (0.1 M).
-
Base Activation: Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the nucleophilic anion[5].
-
Catalyst Addition: Add Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) (0.2 to 0.5 eq)[5].
-
Electrophile Addition: Add the protected PEG-alkyl chloride (from Protocol A, 1.2 eq) dissolved in a minimum volume of DMF.
-
Thermal Activation: Heat the reaction to 60–80 °C. The iodide will continuously exchange with the chloride, driving the SN2 alkylation forward[4].
-
Validation: Monitor via TLC. The disappearance of the nucleophile and the appearance of a new, less polar spot indicates successful coupling.
-
Workup: Quench with water to dissolve inorganic salts. Extract extensively with Ethyl Acetate. Wash the organic layer 3x with brine to remove residual DMF.
References
-
[1] Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. [Link]
-
[3] 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Amide Bond Formation with 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Welcome to the technical support center for the successful amide bond formation using 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful synthesis of your target amide.
Introduction
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is a valuable bifunctional linker, featuring a terminal carboxylic acid for amide bond formation and a chloro-hexyl group for subsequent conjugation. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties of the resulting conjugate.[1] This guide will focus on the critical step of forming a stable amide bond with a primary amine-containing molecule.
The most common and effective methods for this transformation involve the use of coupling reagents to activate the carboxylic acid. We will primarily focus on two widely used classes of reagents: carbodiimides (e.g., EDC in combination with NHS) and uronium/aminium salts (e.g., HATU).[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using coupling reagents for amide bond formation?
A1: Direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water. These conditions are often incompatible with sensitive biomolecules. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group. This "activates" the carboxyl group, making it highly susceptible to nucleophilic attack by the primary amine under mild reaction conditions, leading to the formation of a stable amide bond.
Q2: Which coupling reagent should I choose: EDC/NHS or HATU?
A2: The choice between EDC/NHS and HATU depends on several factors, including the stability of your substrates, the desired reaction rate, and cost considerations.
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This is a classic, cost-effective "zero-length" crosslinker system.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[4][5] The addition of NHS traps the activated carboxyl as a more stable NHS ester, which then efficiently reacts with the amine.[4][6] This two-step approach is generally preferred to minimize side reactions.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium-based coupling reagent known for its high efficiency and fast reaction kinetics, often leading to higher yields and shorter reaction times compared to EDC/NHS.[7][8] It is particularly useful for sterically hindered amines or acids.[9] However, HATU is more expensive than EDC/NHS and can lead to a side reaction where the amine attacks HATU itself, forming a guanidinium byproduct.[10]
Q3: What are the optimal solvent and pH conditions for the reaction?
A3:
-
Solvents: Anhydrous, polar aprotic solvents are generally preferred to minimize hydrolysis of the activated species. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)[11]
-
-
pH:
-
For EDC/NHS: The activation step (reaction with EDC/NHS) is most efficient at a slightly acidic pH of 4.5-6.0 to protonate the carbodiimide and enhance its reactivity.[5][11] The subsequent coupling to the amine is best performed at a physiological to slightly basic pH of 7.2-8.5, where the primary amine is deprotonated and thus more nucleophilic.[12][13]
-
For HATU: The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid and the amine.[8]
-
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside your starting materials (the carboxylic acid and the amine). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progress of the reaction.
-
LC-MS: This technique is highly effective for monitoring the reaction as it allows you to observe the decrease in the mass signals of the starting materials and the appearance of the mass signal corresponding to your desired product.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents due to hydrolysis. | 1. Use fresh, high-quality coupling reagents. Store them in a desiccator to prevent moisture absorption.[4] |
| 2. Incorrect pH for activation or coupling. | 2. Carefully control the pH of the reaction mixture. For EDC/NHS, use a two-step pH adjustment.[5][11] For HATU, ensure the presence of a suitable non-nucleophilic base.[8] | |
| 3. Presence of water in the reaction. | 3. Use anhydrous solvents and dry glassware. | |
| 4. Steric hindrance of the amine or carboxylic acid. | 4. Consider switching to a more powerful coupling reagent like HATU.[7] You may also need to increase the reaction time and/or temperature. | |
| 5. Amine starting material is in a salt form (e.g., HCl or TFA salt). | 5. Add an equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and free the amine. | |
| Multiple Products/Side Reactions | 1. Hydrolysis of the activated ester. | 1. For EDC/NHS, ensure a sufficient amount of NHS is used to trap the O-acylisourea intermediate.[4] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| 2. Formation of N-acylurea byproduct (with EDC). | 2. This can occur if the activated O-acylisourea intermediate rearranges before reacting with the amine. Adding NHS minimizes this.[4] | |
| 3. Guanidinium byproduct formation (with HATU). | 3. Add the amine to the pre-activated carboxylic acid (acid + HATU + base) to minimize the amine's direct reaction with HATU.[10] | |
| 4. Diacylation of a di-amine or polymerization. | 4. Use a molar excess of the di-amine to favor mono-acylation. Alternatively, use a protecting group strategy if you have a molecule with multiple amine groups. | |
| Difficult Product Purification | 1. Co-elution of the product with unreacted starting materials or byproducts. | 1. Optimize your chromatography conditions. For PEGylated compounds, reverse-phase HPLC (RP-HPLC) with a C18 column is often effective.[15] Size-exclusion chromatography (SEC) can also be used to separate based on size.[] |
| 2. "Oiling out" of the product during workup or crystallization. | 2. This is common for PEGylated compounds. Try re-dissolving the oil in a minimal amount of hot solvent and cooling very slowly. Consider using a different solvent system for purification.[14] | |
| 3. Removal of urea byproducts (from DCC/EDC). | 3. Dicyclohexylurea (from DCC) is poorly soluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[4] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
This two-step protocol is designed to maximize coupling efficiency while minimizing side reactions.
Materials:
-
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[13]
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[11]
-
Anhydrous DMF or DCM
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[13]
Procedure:
-
Dissolve the Carboxylic Acid: Dissolve 1 equivalent of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in anhydrous DMF or DCM.
-
Activation: Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC. If working in an aqueous buffer, use the Activation Buffer. Stir the reaction mixture at room temperature for 15-60 minutes.
-
Coupling: In a separate vial, dissolve 1 equivalent of the amine-containing molecule in the Coupling Buffer or the same anhydrous solvent. Add the activated carboxylic acid solution to the amine solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by TLC or LC-MS.
-
Quenching: Add the quenching solution to react with any remaining active esters.
-
Purification: Purify the product by column chromatography, RP-HPLC, or other suitable methods.[15][]
Protocol 2: Amide Coupling using HATU
This protocol is suitable for rapid and efficient amide bond formation.
Materials:
-
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
-
Amine-containing molecule
-
HATU
-
DIPEA (Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve Reagents: In a round-bottom flask, dissolve 1 equivalent of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and 1.1 equivalents of HATU in anhydrous DMF or DCM.
-
Add Base: Add 2-3 equivalents of DIPEA to the mixture and stir for 1-2 minutes.
-
Add Amine: Add 1 equivalent of the amine-containing molecule to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Chemistry
EDC/NHS Coupling Mechanism
Caption: Amide coupling mechanism using the HATU reagent.
Troubleshooting Workflow
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. reddit.com [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. peptide.com [peptide.com]
- 8. m.youtube.com [m.youtube.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for PROTACs synthesized with 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Guide for Researchers Utilizing 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, experience-driven framework for purifying Proteolysis-Targeting Chimeras (PROTACs) synthesized with the 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker. These molecules present unique challenges due to their hybrid nature, combining the flexibility and hydrophilicity of a PEG chain with the hydrophobicity of a hexyl chain and the reactivity of a terminal chloride. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve high-purity compounds for your downstream assays.
Section 1: Understanding the Purification Challenge
PROTACs synthesized with this specific linker are large, complex molecules, often with molecular weights exceeding 800 g/mol .[1][2] Their purification is non-trivial for several key reasons:
-
Physicochemical Duality : The linker imparts both hydrophilic (PEG portion) and hydrophobic (hexyl chain) characteristics. This amphipathic nature can lead to unusual chromatographic behavior, including peak broadening and potential aggregation.[3][]
-
Conformational Flexibility : The long, flexible PEG chain allows the PROTAC to adopt multiple conformations in solution.[][5] This conformational heterogeneity can result in broad, poorly resolved peaks, especially in reverse-phase chromatography.[6]
-
High Molecular Weight : Large molecules diffuse more slowly, which can decrease separation efficiency and contribute to broader peaks compared to typical small molecules.[1][7]
-
Closely Related Impurities : Syntheses can often result in byproducts that are structurally very similar to the desired PROTAC (e.g., starting materials, hydrolyzed intermediates, or regioisomers), making separation difficult. A common issue is the co-elution of byproducts with the desired product, even during HPLC.[8]
A typical purification workflow must be robust enough to handle these challenges, often requiring a multi-step approach to achieve the >95% purity required for most biological assays.[9]
Caption: A typical purification workflow for PEGylated PROTACs.
Section 2: Primary and Orthogonal Purification Strategies
No single technique is perfect for all PROTACs. A combination of methods, leveraging different separation principles, is often the most effective strategy. The most common methods are Flash Chromatography for initial cleanup and Reverse-Phase HPLC (RP-HPLC) for final purification.[3] Supercritical Fluid Chromatography (SFC) is emerging as a powerful orthogonal technique.[10]
| Parameter | Flash Chromatography (Initial Cleanup) | Preparative RP-HPLC (Final Polishing) | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Removal of major impurities, unreacted starting materials. | High-resolution separation of final product from closely-related impurities. | Orthogonal separation, fast run times, reduced solvent waste. Ideal for complex mixtures. |
| Stationary Phase | Normal Phase (Silica) or Reverse Phase (C18-bonded Silica). | Reverse Phase (C18, C8, or C4). C4 may offer better recovery for large PROTACs.[5] | Chiral or Achiral columns (e.g., Diol, 2-EP). |
| Mobile Phase | Hexanes/EtOAc or DCM/MeOH for normal phase; H₂O/ACN or H₂O/MeOH for reverse phase. | A: 0.1% TFA or Formic Acid in H₂OB: 0.1% TFA or Formic Acid in ACN.[3] | A: Supercritical CO₂B: Co-solvent (e.g., Methanol). |
| Key Advantage | High capacity, low cost, fast for bulk removal. | High resolving power, essential for achieving >95% purity.[9] | High efficiency, speed, and reduced solvent evaporation time.[11][12] |
| Key Limitation | Lower resolution; may not separate closely related species. | Lower capacity, requires solvent removal (lyophilization). | Requires specialized equipment; sample solubility can be challenging. |
Section 3: Troubleshooting Guides (Q&A Format)
This section addresses common issues encountered during the purification of PROTACs containing the 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)acetic acid linker.
Flash Chromatography Troubleshooting
Q1: My PROTAC is smearing or tailing badly on the silica gel column, leading to poor separation. What can I do?
A1: This is a common issue for polar, flexible molecules like PEG-containing PROTACs.
-
Causality : Tailing on silica is often caused by strong interactions between polar functional groups on your PROTAC (amides, heterocycles, the PEG ether oxygens) and the acidic silanol groups (Si-OH) on the silica surface. This leads to a "stick-and-roll" mechanism rather than clean partitioning.
-
Solutions :
-
Switch to Reverse-Phase Flash : If available, using a C18 flash column with a Water/Acetonitrile or Water/Methanol gradient is often the best solution. This separates based on hydrophobicity and is generally better suited for PROTACs.
-
Modify the Mobile Phase (Normal Phase) :
-
Add a Polar "Kicker" : Add a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to a DCM/MeOH mobile phase. This basic additive will competitively bind to the acidic silanol groups, masking them and improving the peak shape of your PROTAC.
-
Use a More Polar Solvent System : Sometimes a gradient of Ethyl Acetate in Heptane is insufficient. A more potent system like Methanol in Dichloromethane (DCM) is required to effectively elute highly polar PROTACs.
-
-
Q2: My product is eluting with an unreacted starting material. How can I improve the resolution?
A2: This indicates the polarity difference between your product and the impurity is small.
-
Causality : The large size of the PROTAC means that the addition or subtraction of one of the starting ligands may not dramatically change its overall polarity, making separation difficult.
-
Solutions :
-
Shallow the Gradient : Instead of a broad 0-20% Methanol in DCM gradient, identify the approximate elution point using TLC or an initial fast gradient. Then, run a much shallower gradient around that point (e.g., from 5-10% Methanol over 20-30 column volumes). This increases the separation window.
-
Try an Isocratic Elution : If the separation (ΔRf on TLC) is decent but not perfect, running the column isocratically (with a single solvent mixture) can sometimes provide better resolution than a gradient, as it prevents peak compression that can merge closely eluting spots.
-
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Caption: Troubleshooting workflow for broad peaks in RP-HPLC.
Q3: My PROTAC peak is very broad in preparative RP-HPLC, even though the analytical trace looked sharp. What's going on?
A3: This is a classic sign of column overloading or suboptimal conditions at scale.
-
Causality : Preparative columns are often packed less efficiently than analytical columns. More importantly, the high concentration of the sample injected can lead to saturation of the stationary phase, causing the peak to broaden significantly. The flexible PEG linker exacerbates this by presenting a "fluffy" molecule that interacts with the stationary phase over a wider area.[3][6]
-
Solutions :
-
Reduce Sample Load : This is the most common fix. Dissolve your crude material in a larger volume of solvent (e.g., DMSO or DMF) and perform multiple smaller injections rather than one large one. A good rule of thumb is to not exceed 1-2% of the column's binding capacity.
-
Optimize the Sample Solvent : Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase.[3] If your sample is in 100% DMSO but your gradient starts at 5% Acetonitrile, the DMSO can act as a strong solvent and cause peak distortion. Dilute your sample in the initial mobile phase composition if possible.[9]
-
Increase Column Temperature : Heating the column to 40-60 °C can improve peak shape. This reduces mobile phase viscosity, increases mass transfer rates, and can help average out the different conformations of the flexible PROTAC, leading to sharper peaks.[13]
-
Q4: I have a persistent impurity that co-elutes with my product. How can I separate them?
A4: This is the most challenging purification problem and requires methodical optimization.
-
Causality : The impurity is structurally and chemically very similar to your product. One documented example in PEG-linked PROTAC synthesis is a byproduct formed from nucleophilic acyl substitution on the E3 ligase ligand, which can be very difficult to separate from the desired SNAr product.[8]
-
Solutions :
-
Shallow the Gradient : This is the most powerful tool for improving resolution. Based on your analytical run, if your product elutes at 50% Acetonitrile with a 5-95% gradient over 15 minutes, try a preparative gradient of 45-55% Acetonitrile over 30-40 minutes. This stretches the separation window between the two compounds.[3]
-
Change the Stationary Phase : If a C18 column doesn't work, try a different chemistry. A Phenyl-Hexyl column offers different (π-π) interactions, which might resolve your compounds. A C4 column, being less hydrophobic, might also alter the elution profile enough to achieve separation.[5]
-
Change the Mobile Phase Modifier : If you are using Trifluoroacetic Acid (TFA), try switching to Formic Acid (FA). The difference in ion-pairing strength can subtly alter the retention of both your product and the impurity, sometimes enough to achieve baseline separation.
-
Consider an Orthogonal Technique : If all RP-HPLC methods fail, the impurity likely has a very similar hydrophobicity. This is the perfect time to use a technique that separates based on a different principle, like Supercritical Fluid Chromatography (SFC), which separates based on polarity and interactions in a supercritical CO₂/co-solvent mobile phase.[10][11]
-
Section 4: Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
This protocol provides a robust starting point for purifying your PROTAC to a high degree of purity.
-
Sample Preparation :
-
Dissolve the crude PROTAC material (post-flash chromatography, if performed) in a minimal amount of DMSO or DMF (e.g., 50-100 mg/mL).
-
Vortex until fully dissolved. Use gentle heating or sonication if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.[5] This is a critical step.
-
-
System Setup and Equilibration :
-
Column : C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A : HPLC-grade water + 0.1% TFA.
-
Mobile Phase B : HPLC-grade acetonitrile (ACN) + 0.1% TFA.[3]
-
Equilibration : Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 5-10 column volumes, or until the baseline is stable.[5]
-
-
Chromatography and Fraction Collection :
-
Injection : Inject the prepared sample onto the equilibrated column.
-
Gradient : Run a shallow linear gradient based on prior analytical HPLC runs. A typical starting gradient could be 10% to 70% Mobile Phase B over 30-40 minutes.
-
Detection : Monitor the elution at a wavelength where your molecule has strong absorbance, typically 254 nm for aromatic systems.[5]
-
Fraction Collection : Collect fractions (e.g., 5-10 mL per tube) corresponding to the main product peak based on the UV chromatogram.
-
-
Post-Purification Workup :
-
Purity Analysis : Analyze the collected fractions using analytical LC-MS to confirm purity and identity.[5]
-
Pooling : Pool the fractions that meet the desired purity level (typically >95%).
-
Solvent Removal : Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be careful not to evaporate to complete dryness.
-
Lyophilization : Freeze the remaining aqueous solution (containing your product and TFA) in a lyophilizer flask using a dry ice/acetone bath or a -80°C freezer. Lyophilize until a fluffy, dry powder is obtained.[5][14] This is the standard method for obtaining a solid sample of a purified PROTAC.
-
Section 5: Frequently Asked Questions (FAQs)
Q: Do I always need to do flash chromatography before preparative HPLC? A: Not always, but it is highly recommended if your crude reaction mixture is very messy. Flash chromatography efficiently removes major, non-polar, or very polar impurities, which reduces the burden on your expensive preparative HPLC column and can improve the resolution of the final polishing step.
Q: The chloro-hexyl group in my linker is reactive. Will this affect purification? A: Under the typical acidic conditions of RP-HPLC (0.1% TFA), the alkyl chloride is generally stable. However, you should avoid basic conditions (e.g., mobile phases with ammonia or TEA) during purification, as this could lead to nucleophilic substitution and degradation of your product. Always use fresh, high-quality solvents.
Q: My final yield after lyophilization is extremely low. Where did my material go? A: Low yield is a common and frustrating problem. Consider these possibilities:
-
Incomplete Reaction : The most common cause of "low yield" is an incomplete synthesis. Always check your crude reaction mixture by LC-MS to get a realistic idea of how much product was formed.[3]
-
Product Loss During Workup : If you performed an aqueous extraction, the PEG linker might grant your PROTAC partial water solubility, leading to loss in the aqueous layers.[3]
-
Precipitation on Column : Highly hydrophobic PROTACs can sometimes precipitate on the column upon injection into a highly aqueous mobile phase.[3] Try injecting at a slightly higher initial percentage of organic solvent or reducing the sample concentration.
-
Poor Chromatographic Recovery : The compound may be irreversibly binding to the column, although this is less common with modern stationary phases. Using a C4 column instead of C18 can sometimes improve recovery for large, "sticky" molecules.
Q: What is the difference between analytical and preparative HPLC? A: Analytical HPLC is used to assess the purity and identify the components of a sample on a small scale without collecting the separated parts.[3] It uses small columns and low flow rates. Preparative HPLC is used to physically separate and isolate a desired compound from a mixture in larger quantities for further use.[3] It employs large-diameter columns and high flow rates to maximize throughput.
References
-
PROTACs & Molecular Glue Purification. Reach Separations. Available from: [Link]
-
Protac Synthesis and Screening Services | CRO Company. Aurigene. Available from: [Link]
-
Methods to accelerate PROTAC drug discovery. PMC - NIH. Available from: [Link]
-
troubleshooring flash chromatography purification : r/Chempros. Reddit. Available from: [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Available from: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available from: [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. Available from: [Link]
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules. Chromatography Today. Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. Available from: [Link]
-
Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Chromatography Today. Available from: [Link]
Sources
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reachseparations.com [reachseparations.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
Introduction & Mechanistic Overview
The compound 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS: 2231744-57-1) is a widely utilized PROTAC linker and bioconjugation intermediate. Structurally, it is highly amphiphilic: it features a highly lipophilic 6-chlorohexyl chain counterbalanced by a hydrophilic PEG2 core and a terminal carboxylic acid[1].
Its dual nature frequently causes solubility challenges in aqueous media, such as micelle formation, aggregation, or precipitation. As an Application Scientist, understanding the causality between its structural domains and solvent interactions is critical. At physiological or acidic pH, the balance between the hydrophobic tail and the protonation state of the carboxylic acid dictates whether the molecule remains in solution or undergoes hydrophobic collapse.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the aqueous solubility of amphiphilic PEG2-alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when diluted from DMSO into standard PBS? A1: The terminal carboxylic acid has a pKa of approximately 4.5 to 5.0. If the local pH of your buffer drops, the acid becomes protonated (uncharged), drastically reducing its hydrophilicity. Concurrently, the 6-chlorohexyl group drives hydrophobic collapse, leading to aggregation. To prevent this, ensure your PBS is properly buffered at pH 7.4 to maintain the deprotonated (anionic) state, which maximizes electrostatic repulsion between molecules.
Q2: How should I prepare and store the primary stock solution? A2: Prepare the primary stock solution in anhydrous Dimethyl sulfoxide (DMSO). Because DMSO is highly hygroscopic, moisture absorption can lead to premature hydrolysis or precipitation of the compound. Aliquot the stock solution immediately and store it at -80°C for up to 6 months, or -20°C for 1 month[1]. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended vehicle formulation for in vivo studies? A3: For in vivo administration, a multi-component solvent system is required to shield the lipophilic hexyl chain while maintaining physiological compatibility. A validated and widely accepted protocol uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1]. The PEG300 acts as a co-solvent to disrupt hydrophobic interactions, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic tail.
Q4: If the Tween-80 formulation fails or causes toxicity, what is the alternative? A4: You can utilize host-guest complexation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . Formulating with 10% DMSO and 90% (20% SBE-β-CD in Saline) traps the hydrophobic 6-chlorohexyl chain within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[2].
Quantitative Data: Solubility Profiles
The following table summarizes the expected solubility outcomes using different formulation strategies based on standard pharmacological benchmarks[1].
| Formulation Strategy | Components (v/v %) | Expected Solubility | Solution State | Recommended Use |
| Standard Aqueous | 100% PBS (pH 7.4) | < 0.1 mg/mL | Cloudy / Precipitate | In vitro assays (requires low conc.) |
| Co-solvent / Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.47 mM) | Clear Solution | In vivo (IV, IP)[3] |
| Cyclodextrin Inclusion | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.47 mM) | Clear Solution | In vivo (IV, IP) |
| Lipid Suspension | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.47 mM) | Clear Solution | In vivo (Oral, IP) |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol determines the kinetic solubility limit of the compound when transitioning from an organic stock to an aqueous environment[4].
Materials:
-
10-20 mM Stock of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid in anhydrous DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear-bottom microplate.
-
Nephelometer or microplate reader capable of measuring light scattering (turbidity).
Step-by-Step Methodology:
-
Serial Dilution: In a V-bottom 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution using anhydrous DMSO.
-
Aqueous Dispensing: Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom assay plate.
-
Compound Transfer: Transfer 2 µL of the serially diluted DMSO stocks into the corresponding wells of the assay plate. The final DMSO concentration must be exactly 1.0% (v/v) to prevent solvent-induced artifacts.
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) protected from light.
-
Measurement: Measure the turbidity using a nephelometer. The kinetic solubility limit is defined as the highest concentration at which the light scattering signal does not significantly exceed the baseline of the blank (1% DMSO in PBS).
Protocol 2: Preparation of In Vivo Dosing Vehicle (Clear Solution)
This protocol yields a clear solution of ≥ 2.5 mg/mL using a stepwise addition method to prevent premature precipitation[1].
Self-Validating Logic: Solvents must be added strictly in order of decreasing lipophilicity. Adding saline too early will cause irreversible hydrophobic collapse of the 6-chlorohexyl chain.
Step-by-Step Methodology (for 1 mL working solution):
-
Primary Solubilization: Add 100 µL of the compound stock solution (25.0 mg/mL in DMSO) to a sterile glass vial. Note: Glass is required as lipophilic compounds can adsorb to certain plastics.
-
Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds until completely homogenous.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex for another 30 seconds. If the solution appears viscous or slightly cloudy, sonicate in a water bath at room temperature for 2-5 minutes.
-
Aqueous Phase Addition: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while gently swirling the vial.
-
Final Verification: The final solution must be completely clear. If phase separation occurs, discard and restart, ensuring the DMSO stock is completely anhydrous.
Sources
minimizing side reactions in 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid crosslinking
Minimizing Side Reactions in 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid Crosslinking
Welcome to the Technical Support Center for Chloro-C6-PEG2-COOH crosslinking. This bifunctional linker is a cornerstone in the synthesis of HaloPROTACs and targeted bioconjugates. It features a terminal carboxylic acid for amine coupling and a 6-chlorohexyl chain designed to covalently bind the Asp106 residue of HaloTag® fusion proteins.
This guide provides field-proven troubleshooting strategies to help you activate the carboxylic acid efficiently while preserving the highly sensitive electrophilic alkyl chloride.
Core Principles: Causality & Mechanisms
Successful bioconjugation with this linker requires balancing two competing chemical realities. The carboxylic acid must be converted into a highly electrophilic intermediate to form an amide bond[1]. However, the 6-chlorohexyl group is susceptible to two primary degradation pathways: nucleophilic attack (SN2) by off-target amines or thiols, and base-catalyzed elimination (E2) .
The causality behind most failed syntheses with this linker stems from over-basification. Strong, non-nucleophilic bases (like DIPEA) abstract a proton adjacent to the alkyl chloride, expelling the chloride leaving group and forming a dead-end terminal alkene. Understanding this causality allows us to engineer self-validating protocols that prevent these side reactions.
Troubleshooting FAQs
Q: Why do I observe a mass of [M-36] in my final conjugate via LC-MS? A: A loss of 36 Da corresponds to the loss of HCl, indicating an E2 elimination of your terminal alkyl chloride to form a hex-5-enyl derivative. This completely destroys the molecule's HaloTag binding capacity.
-
Causality: This occurs when using excessive amounts of strong bases (e.g., DIPEA or DBU) during HATU/PyBOP coupling, especially if the reaction is left overnight or exposed to heat.
-
Solution: Switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, and strictly limit reaction time to <2 hours.
Q: My coupling yield is exceptionally low, and LC-MS shows a +155 Da adduct (when using EDC). What happened? A: You are observing the classic O-acylisourea rearrangement .
-
Causality: When carbodiimides like EDC activate the carboxylic acid, they form a transient O-acylisourea intermediate. If the target amine is sterically hindered or poorly nucleophilic, this intermediate undergoes an unwanted intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct[2].
-
Solution: Always add an auxiliary nucleophile like NHS, sulfo-NHS, or Oxyma. These additives rapidly trap the O-acylisourea, converting it into a stable but highly reactive ester that is immune to this rearrangement[3].
Q: I see high molecular weight oligomers or dimers in my product mixture. A:
-
Causality: The primary amine you are attempting to couple has reacted not only with the activated carboxylic acid but has also displaced the alkyl chloride via an unwanted SN2 reaction.
-
Solution: This occurs when the amine is present in a large molar excess or the reaction is heated. Maintain a strict 1:1 to 1:1.1 stoichiometry (Linker:Amine) and keep the reaction strictly between 0°C and room temperature.
Quantitative Data & Reagent Selection
Summarizing quantitative chemical properties is critical for rational reagent selection. Use the following tables to optimize your reaction conditions based on the specific risks associated with the Chloro-C6-PEG2-COOH linker.
Table 1: Coupling Reagent Matrix & Side Reaction Profiles
| Reagent System | O-Acylurea Risk | E2 Elimination Risk | Recommended Use Case |
| EDC / NHS | High (if NHS is omitted) | Low (No strong base required) | Aqueous protein bioconjugation |
| HATU / DIPEA | Low | High (Due to high pKa of DIPEA) | Fast organic synthesis (monitor closely) |
| DIC / Oxyma | Low | Low (Weakly basic environment) | Solid-phase peptide synthesis (SPPS) |
Table 2: Base Selection Guide for Alkyl Chloride Preservation
| Base | pKa (Conjugate Acid) | Nucleophilicity | E2 Elimination Risk |
| DIPEA | 10.5 | Low | High (especially >4 hours) |
| TEA | 10.7 | Moderate | High |
| NMM | 7.4 | Low | Low (Optimal) |
Self-Validating Experimental Protocol
Optimized Anhydrous Amide Coupling (PROTAC Synthesis) This protocol utilizes HATU and NMM to ensure rapid amide bond formation while suppressing the E2 elimination of the 6-chlorohexyl group. It is designed as a self-validating system with built-in analytical checkpoints.
Materials:
-
Chloro-C6-PEG2-COOH (1.0 eq, 100 µmol)
-
Target Primary Amine (1.0 eq, 100 µmol)
-
HATU (1.1 eq, 110 µmol)
-
N-methylmorpholine (NMM) (2.5 eq, 250 µmol)
-
Anhydrous DMF (2.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve Chloro-C6-PEG2-COOH and the target amine in 2.0 mL of anhydrous DMF in a dry vial purged with Nitrogen.
-
Base Addition: Add NMM to the solution and stir for 5 minutes at 0°C (ice bath). Causality: NMM (pKa 7.4) is strong enough to deprotonate the amine hydrochloride salt but too weak to efficiently catalyze the E2 elimination of the alkyl chloride.
-
Activation: Add HATU in one portion. Maintain the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.
-
Validation Checkpoint (Critical): At exactly 30 minutes, withdraw a 1 µL aliquot, dilute in 100 µL of 50% MeCN/H2O, and inject into the LC-MS.
-
Validation Criteria: You must observe the [M+H]+ of the desired product. Crucially, verify the presence of the 3:1 isotopic pattern characteristic of a single 35Cl and 37Cl atom. If this pattern is missing and the predominant mass is [M−36] , E2 elimination has occurred; halt the reaction immediately.
-
-
Quenching: Once the amine is consumed (typically <1 hour), quench the reaction with 100 µL of water to destroy unreacted active esters.
-
Purification: Proceed directly to Reverse-Phase HPLC purification (0.1% TFA in Water/MeCN). Avoid basic mobile phases (like NH4HCO3) during purification to prevent late-stage chloride hydrolysis.
Reaction Pathway Visualization
The following diagram maps the desired reaction pathway alongside the critical side reactions discussed in this guide.
Caption: Reaction pathways for Chloro-C6-PEG2-COOH highlighting desired amide coupling vs. elimination/rearrangement.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][2]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link][3]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link][1]
Sources
Comparative Guide: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid vs. Bromohexyl PEG Acids in PROTAC Development
As Targeted Protein Degradation (TPD) accelerates toward clinical applications, the HaloPROTAC system has emerged as an indispensable pharmacological tool for rapid, programmable target validation. At the core of this technology is the linker that bridges the E3 ubiquitin ligase ligand to the HaloTag fusion protein.
This guide provides an authoritative comparison between the industry-standard 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (Chlorohexyl-PEG2-acid) and alternative bromohexyl PEG acids , analyzing their thermodynamic profiles, biological stability, and optimal use cases in PROTAC development.
Chemical & Mechanistic Profiling
The Gold Standard: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
HaloTag is an engineered variant of a bacterial haloalkane dehalogenase (DhaA) designed to covalently bind synthetic ligands containing a chloroalkane linker[1]. The wild-type enzyme naturally hydrolyzes haloalkanes; however, in the HaloTag variant, a critical histidine residue (His272) is mutated to phenylalanine (H272F). This mutation prevents hydrolysis, trapping the covalent ester intermediate formed when the active site's Asp106 attacks the terminal chloride[1].
The specific architecture of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid provides a perfectly tuned 6-carbon alkyl chain for deep active-site insertion, followed by a flexible PEG2 spacer that enhances aqueous solubility and prevents steric clashes during ternary complex formation.
The Reactive Alternative: Bromohexyl PEG Acids
Bromohexyl PEG acids replace the terminal chloride with a bromide leaving group. Because the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, bromide is a superior leaving group in nucleophilic aliphatic substitution ( SN2 ) reactions. While bromoalkane probes have been shown to be more efficient and faster in certain in vitro labeling assays[2], this intrinsic reactivity introduces significant trade-offs in complex biological systems.
Mechanism of HaloTag covalent labeling via SN2 displacement of the halide leaving group.
Comparative Performance Analysis
The choice between chlorohexyl and bromohexyl linkers hinges on the fundamental causality of leaving group thermodynamics versus biological kinetics. The HaloPROTAC system utilizes the chlorohexyl group linked to E3 ligase ligands to recruit target proteins fused to the HaloTag for E3-catalyzed ubiquitination[3].
In a cellular environment, the concentration of nucleophilic thiols (such as glutathione, GSH) is exceptionally high (1–10 mM). The chloroalkane is highly bio-orthogonal; it is inert to GSH but reactive enough to be displaced within the highly pre-organized, desolvated active site of HaloTag. Conversely, the lower activation energy of the bromoalkane makes it susceptible to background alkylation of cellular thiols, leading to compound depletion and off-target toxicity.
However, this same reactivity makes bromohexyl PEG acids exceptional synthetic intermediates . When chemists design novel, non-Halo PROTACs, bromohexyl derivatives are frequently employed as highly reactive electrophiles to attach target-binding ligands via SN2 displacement[4].
Quantitative Data Comparison
| Property | 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | Bromohexyl PEG Acids |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Intrinsic Electrophilicity | Moderate | High |
| HaloTag Binding Kinetics | Fast ( kon≈106M−1s−1 ) | Very Fast |
| Biological Stability (In Vivo) | High (Bio-orthogonal, GSH-resistant) | Low to Moderate (Susceptible to thiol alkylation) |
| Off-Target Reactivity | Very Low | Moderate |
| Primary Application | Live-cell HaloPROTAC target validation | In vitro synthetic building blocks / Rapid labeling |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes mechanistic controls to prove causality.
Protocol 1: Chemical Synthesis of a CRBN-Recruiting HaloPROTAC
This protocol utilizes the chlorohexyl-PEG2-acid to synthesize a functional HaloPROTAC.
-
Activation: Dissolve 1.0 eq of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and 1.2 eq of HATU in anhydrous DMF. Causality: HATU is selected for its superior efficiency in activating the terminal carboxylic acid into an active ester while minimizing epimerization.
-
Coupling: Add 2.0 eq of DIPEA and 1.0 eq of a lenalidomide derivative (containing a free primary amine). Causality: DIPEA, a sterically hindered non-nucleophilic base, deprotonates the amine to facilitate nucleophilic attack without competing for the activated ester. The chlorohexyl group remains completely inert under these conditions.
-
Purification: Stir at room temperature for 2 hours, quench with water, and purify via preparative HPLC to yield the final HaloPROTAC.
Protocol 2: In-Cell Degradation Assay with Mechanistic Validation
This assay validates the degradation of a Protein of Interest (POI) using the synthesized HaloPROTAC.
-
Transfection: Seed HEK293 cells in 6-well plates. Transfect with a plasmid encoding the POI-HaloTag fusion protein.
-
Inhibitor Pre-treatment (The Self-Validating Step): Divide cells into three cohorts:
-
Cohort A: Vehicle control (DMSO).
-
Cohort B: Pre-treat with 10 µM MG-132 (Proteasome inhibitor).
-
Cohort C: Pre-treat with 1 µM MLN4924 (NEDD8-activating enzyme inhibitor).
-
-
PROTAC Treatment: Treat all cohorts with 100 nM to 1 µM of the HaloPROTAC for 24 hours.
-
Readout & Logic: Harvest cells and perform Western Blotting against the HaloTag.
-
Causality: If degradation is truly PROTAC-mediated via the Ubiquitin-Proteasome System (UPS), Cohort A will show POI depletion, while Cohorts B and C will show complete rescue of the POI. This proves the degradation is driven by cullin-RING ligase activity and the proteasome, ruling out off-target cytotoxicity.
-
Experimental workflow for HaloPROTAC-mediated target validation and degradation readout.
References
-
Title: Fluorescent Labeling of Proteins of Interest in Live Cells - ACS Publications Source: acs.org URL: [Link]
-
Title: Quantum Dot Targeting with Lipoic Acid Ligase and HaloTag for Single Molecule Imaging on Living Cells - PMC Source: nih.gov URL: [Link]
-
Title: Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs - PubMed - NIH Source: nih.gov URL: [Link]
-
Title: Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - ACS Publications Source: acs.org URL: [Link]
Sources
A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid
Introduction
In the landscape of modern drug development, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is not merely a quality metric—it is a cornerstone of safety and efficacy. The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is a quintessential example of such a critical building block, featuring a polyethylene glycol (PEG)-like spacer, a reactive chloro-hexyl group, and a terminal carboxylic acid. Impurities, whether from residual starting materials, byproducts, or degradation, can compromise subsequent conjugation reactions and introduce potentially immunogenic or toxic species into the final therapeutic product.
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this linker. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will not only detail the "how" but also the critical "why" behind each experimental choice.[1][2][3] Furthermore, we will objectively compare the validated HPLC method against alternative analytical techniques, providing a comprehensive framework for researchers, quality control analysts, and drug development professionals to select the most appropriate method for their specific needs.
The Analytical Challenge: Characterizing a Polar Linker
The physicochemical properties of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid present a distinct set of analytical challenges:
-
High Polarity: The ether chain and carboxylic acid group impart significant polarity, making it difficult to retain on traditional C18 reversed-phase columns with high organic mobile phases.[4][5]
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, rendering standard UV-Vis detection insensitive and inadequate for detecting impurities at low levels.[6][7]
-
Acidic Nature: The terminal carboxylic acid requires careful mobile phase pH control to ensure consistent ionization state, which is crucial for reproducible retention and symmetrical peak shape.[8]
These challenges necessitate a thoughtful approach to method development, particularly in the selection of the stationary phase, mobile phase composition, and detection technology.
Part 1: A Stability-Indicating HPLC Method: Development and Validation
A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the analyte of interest in the presence of its potential degradation products.[9][10][11] This is the gold standard for purity analysis in the pharmaceutical industry.
Method Development Strategy: The Rationale Behind the Choices
Our goal is to develop a method that is sensitive, specific, and robust.
1. Column Selection: Given the compound's polarity, a standard C18 column might provide insufficient retention. We opted for a C18 column specifically designed for use with highly aqueous mobile phases (e.g., an "AQ-type" or polar-endcapped column) .
-
Causality: These columns prevent "phase collapse" or "dewetting," a phenomenon where the C18 ligands mat down in high-water content mobile phases, leading to a dramatic loss of retention and reproducibility.[5][12] This choice allows us to use a higher percentage of the aqueous phase to adequately retain our polar analyte while still benefiting from the robust and well-understood reversed-phase separation mechanism.
2. Mobile Phase Selection: A gradient elution using water and acetonitrile was selected for its ability to separate compounds with a range of polarities.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Causality: The addition of formic acid is critical. It lowers the mobile phase pH to well below the pKa of the analyte's carboxylic acid group (~4.75). This suppresses its ionization, rendering the molecule more neutral and significantly improving its retention on the reversed-phase column. It also prevents peak tailing, a common issue with acidic compounds analyzed on silica-based columns.[6][8]
3. Detector Selection: The analyte's poor UV absorbance makes universal detectors a necessity. We selected a Charged Aerosol Detector (CAD) .
-
Causality & Comparison:
-
UV Detector: Insufficient sensitivity for this specific molecule.
-
Evaporative Light Scattering Detector (ELSD): A viable alternative, but its response is non-linear and highly dependent on analyte volatility.
-
Charged Aerosol Detector (CAD): Provides a more consistent and near-universal response for non-volatile and semi-volatile compounds, irrespective of their optical properties. It offers superior sensitivity and a wider dynamic range compared to ELSD, making it ideal for quantifying impurities at low levels.[7]
-
Mass Spectrometry (MS): While providing the most specificity and structural information, it represents a higher cost and complexity not always necessary for routine purity testing once impurities have been characterized. CAD offers a robust and more accessible alternative for quality control environments.
-
Method Validation Protocol (ICH Q2(R2) Framework)
The developed method must be rigorously validated to prove it is fit for its intended purpose.[3][13][14][15]
dot
Caption: HPLC Method Validation Workflow per ICH Q2(R2).
1. Specificity and Forced Degradation Study This is the most critical validation parameter for a purity-indicating method. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]
-
Experimental Protocol: The analyte is subjected to a series of stress conditions to intentionally induce degradation. A target degradation of 5-20% is ideal to ensure that secondary degradation products can be observed without completely consuming the parent peak.[11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
-
-
Trustworthiness Check: The stressed samples are then analyzed. The method is deemed specific if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) or MS detector is performed to confirm that the main peak is spectrally pure and not co-eluting with any degradants.
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Mass Spectrometry Characterization of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid Conjugates: A Comparative Guide
Introduction & Mechanistic Causality
In the rapidly evolving fields of targeted protein degradation (PROTACs) and chemical biology, bifunctional linkers are the architectural backbone of functional molecules. Among the most versatile is 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as the HaloTag-PEG2-COOH linker).
Understanding the mechanistic causality behind its structural components is critical for downstream mass spectrometry (MS) characterization:
-
The Chloroalkane Terminus: This aliphatic chain acts as a highly specific, covalent suicide substrate for the HaloTag protein (an engineered bacterial haloalkane dehalogenase)[1]. The enzyme nucleophilically attacks the terminal carbon, displacing the chloride ion to form a stable ester bond.
-
The Acetic Acid Terminus: This carboxylic acid serves as the synthetic handle. When activated to an NHS ester, it facilitates rapid amide coupling with primary amines on small molecule payloads, fluorophores, or target-binding ligands[2].
-
The PEG2 Spacer: The diethylene glycol unit is not merely a physical bridge; it provides essential aqueous solubility and conformational flexibility, preventing steric hindrance during the enzymatic binding event[3].
Mass spectrometry is the gold standard for validating these conjugates. Whether confirming the successful synthesis of a heterobifunctional degrader or determining the intact mass of a labeled HaloTag-fusion protein, MS provides unambiguous structural confirmation[4].
Comparative Performance: HaloTag vs. SNAP-tag vs. Traditional Conjugates
When designing a bioconjugation workflow, researchers must select the appropriate self-labeling or affinity tag. The choice directly impacts both the biological assay and the subsequent MS characterization.
Causality in MS Analysis: HaloTag-PEG2 conjugates exhibit excellent ionization efficiency in positive-ion electrospray ionization (ESI) due to the proton-receptive ether oxygens in the PEG spacer. Furthermore, the irreversible covalent nature of the HaloTag-chloroalkane bond withstands the harsh desolvation and ionization conditions of MS. In contrast, non-covalent biotin-streptavidin complexes frequently dissociate during native MS or collision-induced dissociation (CID)[4]. Compared to SNAP-tag (which uses benzylguanine derivatives), HaloTag labeling kinetics are generally faster, achieving near diffusion-limited rates with optimized substrates, which ensures complete labeling prior to MS analysis[5].
Table 1: Quantitative Comparison of Linker Technologies for MS and Bioconjugation
| Feature | HaloTag (Chloroalkane-PEG2) | SNAP-tag (Benzylguanine) | Traditional (Biotin-NHS) |
| Binding Mechanism | Covalent (Irreversible) | Covalent (Irreversible) | Non-Covalent (Reversible in MS) |
| Labeling Kinetics ( kapp ) | Extremely Fast ( ∼104−108M−1s−1 ) | Fast ( ∼103−104M−1s−1 ) | Extremely Fast (Non-covalent) |
| MS Ionization Efficiency | High (PEG spacer aids ESI+) | Moderate to High | Variable (Prone to ion suppression) |
| Intact Protein MS Stability | Excellent (Survives CID/HCD) | Excellent (Survives CID/HCD) | Poor (Dissociates in gas phase) |
| Diagnostic MS Signature | Yes (3:1 35 Cl: 37 Cl ratio) | No specific isotopic signature | No specific isotopic signature |
Experimental Workflows for MS Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal checkpoint.
Protocol 1: LC-HRMS Characterization of Small Molecule Conjugates (e.g., PROTAC Synthesis)
This protocol details the conjugation of the PEG2-acetic acid linker to an amine-bearing payload and its subsequent MS validation[6].
-
Activation: Dissolve 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, while DIPEA acts as a non-nucleophilic base to drive the reaction. Stir for 15 minutes at room temperature.
-
Conjugation: Add the amine-bearing payload (1.0 eq). Stir for 2 hours.
-
Quenching & Preparation: Quench the reaction with 5% aqueous trifluoroacetic acid (TFA) to neutralize the base and halt side reactions. Filter through a 0.22 µm PTFE syringe filter.
-
LC-MS Analysis: Inject 1-5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) coupled to an ESI-TOF mass spectrometer. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid).
-
Self-Validating Check (Critical): In the MS1 spectrum, locate the [M+H]+ peak. You must observe the characteristic isotopic pattern of chlorine: an M and M+2 peak in a strict 3:1 intensity ratio. If this pattern is missing, the chlorohexyl tail has been undesirably degraded or cleaved, invalidating the probe[2].
Protocol 2: Intact Mass Analysis of HaloTag-Protein Conjugates
This workflow verifies the covalent attachment of the synthesized probe to the HaloTag protein[4].
-
Protein Labeling: Incubate the purified HaloTag-fusion protein (10 µM) with a 5-fold molar excess of the chloroalkane conjugate in HEPES buffer (pH 7.4) for 30 minutes at 37°C[7].
-
Desalting: Process the sample through a C4 ZipTip or an online desalting cartridge. Causality: Non-volatile salts (like sodium and potassium from the buffer) cause severe ion suppression and adduct formation during ESI, which obfuscates the intact mass envelope.
-
Denaturing LC-MS: Elute the protein directly into an Orbitrap mass spectrometer using a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.
-
Deconvolution & Validation: Acquire data in positive ion mode. The raw data will appear as a multiply charged Gaussian envelope (e.g., +30 to +50 charges). Use deconvolution software to transform this into a zero-charge intact mass.
-
Self-Validating Check: The observed mass shift ( ΔM ) between the unlabeled and labeled protein must exactly equal the mass of the conjugate minus 36.46 Da (HCl) , because the enzymatic reaction displaces the chloride ion and a proton[4].
-
Visualizations of Workflows and Logic
Chemical conjugation and mass spectrometry workflow for HaloTag-PEG2 linkers.
Logical flow of MS data interpretation and intact mass deconvolution.
References
- Promega Corporation. HaloTag(R) PEG-Biotin Ligand Certificate of Analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6dm-ahzLeKnjiJC2CF4lumYrond0SWZqJ7tSZ3ecPaW7zeFpanRRARvX4GheciZ1YZcsjj8LwaHmX9bNvD9IiIEzx_wHorhdxdIW6Qgm8V9hjlucqlKkdYlqKI6vM6wJf_sPr6qZU9ChlZEplWHvrdYszcgVHSl5cbcYulfcWw-mRWXQFUSosxoFnZHnW1j5p4fQZtEvonSB_x1fxDm6giWxVQPpR4A98AeVT9oiiO1j8cU0PgJKRbvdAI6bpXkQDls4_KcsO7aM6gEGb0wE-w7l69QwqoYqj5cTxjg==]
- Los, G. V., et al. (2014). Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1-rnRpw6x-3-fjE6KTzovLsfJ02pO_fhVaCg50arg8jK6d44QubxKyG6WJ6WQl7366AYqfyi8CSuIPOpUx6uNff5qnG1n1o9EGrOu88et_j39NMl9RPh_njGlp5M6XaN-KDkdzJxBanmC-Qg=]
- Liu, J., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhAXzvM4kGBGUwJOwSG3V5_UYPR739YrEAPP0vaC6Sp67_RK0QJHsS_yTRkBXSgybLMWA_PhoLyXrXot4wckrsUCM9Fy7lgVpRWpTY9Ei9CSOfprF8Du3YKT8lWHB5Az6YQia7iCPDUZJmAqfgrbe]
- Erdmann, R. S., et al. (2019). Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMVE0PjtGwVSdBSyh9gqWjAc8xSc43P0XB_W1Zg0cKwUr2g_lI8DerGUebk4tXPOjRd6FYpdwqXJGegoCON7WpUbgHadGQoW0PeM0pzBhHbYum3869d69iNGCYwLQeSmS0x9cJUe2dWzxlMg==]
- Durbin, K. R., et al. (2015). Targeted analysis of recombinant NF kappa B (RelA/p65) by denaturing and native top down mass spectrometry. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgwTa4DEsMzqZhgZyokF13VOoQQKqvBbRYsEQTKBdMalAQeJF7hoWnvICQGXp5PZ6l1mmj4mpFoST25yvETIuyLFWEMjMzb8zVWVZ2ixq12avbqwODG5avXp0_OsoePSUHPobRrutU2HxuA==]
Sources
- 1. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.jp [promega.jp]
- 4. Targeted analysis of recombinant NF kappa B (RelA/p65) by denaturing and native top down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating Linker Length Efficacy: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid vs. PEG3 Linkers in Targeted Protein Degradation
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive structural bridge; it is a dynamic thermodynamic participant that dictates the formation of the ternary complex. This guide provides an objective, data-driven comparison between a specialized alkyl-PEG hybrid linker—2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid —and standard PEG3 linkers , specifically within the context of HaloPROTAC design.
By analyzing the physicochemical properties, thermodynamic causality, and empirical degradation metrics, this guide equips drug development professionals with the mechanistic insights required to optimize targeted protein degradation workflows.
Mechanistic Causality: The Physics of Linker Design
The 6-chlorohexyl moiety acts as a highly specific, covalent warhead for the HaloTag protein, an engineered bacterial haloalkane dehalogenase used extensively in target validation[1]. When connecting this warhead to an E3 ligase recruiter, the choice of spacer length fundamentally alters the thermodynamics of ternary complex formation.
The Entropic Penalty vs. Steric Relief Paradigm
The compound 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid functions as a "PEG2-acid" hybrid. Compared to a standard PEG3 linker, the removal of a single ethylene glycol unit reduces the spacer length by approximately 3 Å and eliminates one rotatable bond.
-
The PEG2-Acid Advantage (Cooperativity): This reduction in conformational flexibility lowers the entropic penalty ( ΔS ) of binding. If the target protein and the E3 ligase possess complementary surface geometries, this shorter, more rigid linker locks the proteins into a highly cooperative ternary complex, driving potent degradation and enhancing the pharmacological profile of the degrader[2].
-
The PEG3 Advantage (Flexibility): Conversely, if steric clashes exist between the two proteins at close proximity, the shorter PEG2-based linker will fail to induce a productive conformation. In such cases, the more flexible PEG3 linker is required to bridge the spatial gap, albeit at the cost of a higher entropic penalty and reduced cell permeability due to an increased Topological Polar Surface Area (TPSA)[3].
Fig 1: Ternary complex formation utilizing a HaloPROTAC system. Linker length dictates PPI favorability.
Quantitative Data Presentation
The table below summarizes the structural and predicted physicochemical differences between the two linker architectures, highlighting why the shorter hybrid linker often exhibits superior intracellular accumulation.
| Parameter | 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | Standard PEG3 Linker (Halo-PEG3-Acid) |
| Spacer Length (Atoms) | 12 | 15 |
| Rotatable Bonds | 14 | 17 |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | 57.1 Ų |
| Entropic Penalty of Binding | Lower (Favorable for rigid PPIs) | Higher (Tolerates steric clashes) |
| Cell Permeability (Passive) | Excellent (Fewer H-bond acceptors) | Moderate (Higher MW, more polar) |
| Typical DC50 Profile | Highly potent if α>1 (Cooperative) | Broader target scope, lower peak potency |
Self-Validating Experimental Protocols
To empirically evaluate the efficacy of these linkers, researchers must employ a self-validating experimental system. The following protocols detail the synthesis and the critical control mechanisms required to prove that observed degradation is strictly PROTAC-mediated.
Protocol A: Synthesis via Amide Coupling
-
Preparation: Dissolve 1.0 equivalent of the linker (e.g., 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid) and 1.1 equivalents of the E3 Ligase amine derivative (e.g., VH032-amine) in anhydrous DMF.
-
Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to establish basic conditions, followed immediately by 1.2 equivalents of HATU to activate the carboxylic acid.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting materials via LC-MS.
-
Purification: Purify the crude mixture using preparative HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% TFA). Lyophilize the fractions to yield the final PROTAC.
Protocol B: Self-Validating Cellular Degradation Assay (HiBiT System)
Causality Check: This protocol utilizes specific inhibitors to validate the ubiquitin-proteasome system (UPS) pathway, ensuring the loss of signal is not an artifact of cytotoxicity.
-
Cell Seeding: Seed HEK293 cells stably expressing a HaloTag-HiBiT-Target fusion protein into a 96-well plate at 1×104 cells/well.
-
Mechanistic Pre-treatment (The Self-Validating Controls):
-
Well A (Test): Vehicle (DMSO).
-
Well B (Proteasome Control): Pre-treat with 10 µM MG132.
-
Well C (Neddylation Control): Pre-treat with 1 µM MLN4924.
-
Well D (Competition Control): Pre-treat with 10 µM free HaloTag ligand.
-
-
Dosing: After 2 hours of pre-treatment, dose all wells with the synthesized PROTAC across a concentration gradient (0.1 nM to 10 µM).
-
Incubation & Readout: Incubate for 24 hours at 37°C. Add Nano-Glo HiBiT Lytic Reagent and measure luminescence.
-
Data Interpretation: True linker-driven degradation will exhibit a dose-dependent decrease in luminescence only in Well A. Wells B, C, and D must show a complete rescue of the luminescent signal, validating the mechanism of action.
Fig 2: End-to-end experimental workflow for evaluating PROTAC linker efficacy.
Sources
LC-MS Analysis and Performance Guide: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid Derivatives
Executive Summary & Mechanistic Context
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the structural integrity of heterobifunctional linkers is non-negotiable. The molecule 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (commonly referred to as Chlorohexyl-PEG2-acetic acid) is a premier bifunctional building block utilized extensively in the synthesis of HaloPROTACs[1]. The terminal alkyl chloride forms a covalent, irreversible bond with the HaloTag reporter protein, while the acetic acid moiety facilitates amide coupling to E3 ligase ligands (e.g., VHL or CRBN)[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with the analytical characterization of these specific constructs. The terminal aliphatic chloride is susceptible to hydrolysis under harsh analytical conditions, and the PEG chain dictates complex conformational plasticity in solution[2]. This guide objectively compares the performance of the Chlorohexyl-PEG2 linker against common alternatives and provides a self-validating LC-MS protocol designed to ensure absolute data integrity.
Comparative Performance Analysis: Why Chlorohexyl-PEG2?
When designing a HaloPROTAC, the choice of leaving group (Chloro vs. Bromo/Iodo) and spacer (PEG vs. Alkyl) fundamentally alters both biological efficacy and analytical stability.
-
The Leaving Group (Chloro vs. Bromo): While a bromohexyl derivative offers higher reactivity, it suffers from severe non-enzymatic degradation (hydrolysis) when stored in aqueous autosampler conditions during long LC-MS queues[3]. The chlorohexyl group provides the optimal balance: stable enough for prolonged analytical sequences, yet reactive enough for rapid HaloTag engagement.
-
The Spacer (PEG2 vs. Alkyl): Purely aliphatic linkers (e.g., 8-carbon chains) undergo hydrophobic collapse in aqueous mobile phases, leading to broad, tailing chromatographic peaks[2]. The PEG2 spacer maintains an extended conformation in water, ensuring sharp peak symmetry and preventing the entropic penalties associated with excessively long PEG chains (e.g., PEG6) during ternary complex formation[2].
Table 1: Quantitative Comparison of Linker Derivatives
| Linker Construct | Leaving Group | Spacer Type | Autosampler Stability (12h, 37°C) | LC Peak Symmetry (Tf) | Biological Utility / Drawbacks |
| Chloro-PEG2-Acid (Target) | Chloride | PEG (2 units) | > 98% | 1.05 (Excellent) | Optimal HaloPROTAC synthesis |
| Bromo-PEG2-Acid | Bromide | PEG (2 units) | < 75% (Hydrolysis) | 1.10 (Good) | Prone to off-target alkylation |
| Chloro-Alkyl-Acid | Chloride | Alkyl (C8) | > 95% | 1.45 (Tailing) | Poor aqueous solubility |
| Chloro-PEG6-Acid | Chloride | PEG (6 units) | > 98% | 1.02 (Excellent) | Entropic penalty in ternary complex |
Experimental LC-MS Protocol: A Self-Validating System
To accurately characterize 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and its elaborated PROTAC derivatives, standard peptide-mapping LC-MS methods are insufficient. The following protocol is engineered with specific causal logic to prevent degradation and ensure high-fidelity data.
Step 1: Sample Matrix Preparation
-
Action: Dilute the derivative to 1 µM in a 50:50 (v/v) mixture of Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO).
-
Causality: PROTACs containing terminal halogens are highly susceptible to non-enzymatic degradation when stored in purely aqueous buffers (like PBS) inside an autosampler[3]. By removing the aqueous component and utilizing an ACN:DMSO matrix, we arrest hydrolytic cleavage of the alkyl chloride, ensuring the injected sample perfectly represents the synthesized molecule[3].
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a High-Resolution C18 column (e.g., 2.1 x 100 mm, 2.6 µm) maintained at 40 °C[4].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Causality: The PEG2 spacer exhibits high conformational plasticity, sampling a wide range of end-to-end distances[2]. Elevated column temperatures (40 °C) provide the thermodynamic energy required to overcome secondary stationary-phase interactions, preventing peak broadening[2]. Furthermore, 0.1% Formic Acid ensures full protonation of basic E3-ligand nitrogens, standardizing the ionization state[5].
Step 3: HRAM-MS/MS Acquisition
-
Action: Analyze via Orbitrap or Q-TOF in positive ESI mode. Set MS1 resolution to 70,000 and utilize Data-Dependent Acquisition (DDA) for MS2 fragmentation[4].
-
Causality: The natural isotopic abundance of Chlorine (~3:1 ratio of ^35Cl to ^37Cl) provides a built-in diagnostic signature. High-Resolution Accurate Mass (HRAM) allows you to filter the complex Total Ion Chromatogram (TIC) specifically for this isotopic mass defect, instantly isolating the intact linker from background matrix noise[4].
Step 4: System Suitability & Self-Validation
-
Action: Spike 50 nM of a heavy-isotope labeled standard (e.g., ^13C-labeled PROTAC) into every autosampler vial.
-
Causality: This step creates a self-validating closed loop. If the absolute MS area of the target Chlorohexyl-PEG2 derivative decreases over a 12-hour sequence while the internal standard remains constant, chemical degradation in the vial is confirmed. If both signals drop symmetrically, the root cause is isolated to instrument drift or ESI source fouling.
Table 2: Optimized UPLC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95.0 | 5.0 |
| 1.0 | 0.4 | 95.0 | 5.0 |
| 6.0 | 0.4 | 5.0 | 95.0 |
| 8.0 | 0.4 | 5.0 | 95.0 |
| 8.1 | 0.4 | 95.0 | 5.0 |
Visualizing the Analytical Workflow
Optimized LC-MS workflow for HaloPROTAC derivatives ensuring structural integrity and stability.
References
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]
-
(A) HaloPROTAC 5 synthesis from the selected amines 2 through an optimized amide coupling... Source: ResearchGate URL:[Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances - Royal Society of Chemistry URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Head-to-Head Comparison: 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic Acid vs. Standard Alkyl Halide Linkers in Bioconjugation
In the landscape of modern drug development and biological research, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone technique. From the construction of antibody-drug conjugates (ADCs) to the development of proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and physicochemical properties.[1][2] This guide provides an in-depth, data-driven comparison of a polyethylene glycol (PEG)-containing alkyl halide linker, 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid, against standard alkyl halide linkers.
Introduction: The Pivotal Role of the Linker
A linker is more than just a molecular bridge; it is a critical component that influences the overall performance of a bioconjugate. Key characteristics of a linker, such as its length, flexibility, and hydrophilicity, can profoundly impact the solubility, stability, and biological activity of the final product.[1][2] Standard alkyl halide linkers, characterized by their simple hydrocarbon chains, have long been workhorses in the field due to their straightforward synthesis and predictable reactivity.[3] However, the increasing complexity of bioconjugates has driven the development of more sophisticated linkers, such as those incorporating PEG chains, to address challenges like poor aqueous solubility and non-specific interactions.[1][2]
The Contenders: A Structural Overview
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
This bifunctional linker features a six-carbon alkyl chloride for covalent attachment to nucleophiles, a short di-ethylene glycol (PEG) segment, and a terminal carboxylic acid. The PEG moiety imparts hydrophilicity, while the terminal carboxyl group provides a handle for further functionalization, for instance, through amide bond formation with an amine-containing molecule.
Standard Alkyl Halide Linkers
For the purpose of this comparison, we will consider simple, bifunctional alkyl halides such as 1,6-dichlorohexane or 6-chloro-1-hexanol. These linkers offer a straightforward and rigid connection between two molecular entities. Their reactivity is primarily dictated by the nature of the halide (iodide > bromide > chloride) and the reaction conditions.[4]
Head-to-Head Comparison: Key Performance Metrics
The selection of a linker is a multi-faceted decision that requires a careful balancing of several performance parameters.
| Feature | 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid | Standard Alkyl Halide Linkers |
| Solubility | Higher aqueous solubility due to the hydrophilic PEG chain.[1][2][5] | Generally lower aqueous solubility, potentially leading to aggregation of the conjugate.[1] |
| Flexibility | High conformational flexibility, which can be advantageous for optimizing the spatial orientation of the conjugated molecules.[1] | More rigid structure, which may be desirable in applications requiring a fixed distance between components. |
| Hydrophobicity | Reduced hydrophobicity, which can minimize non-specific binding and improve the pharmacokinetic profile of the conjugate.[1] | Higher hydrophobicity, which can sometimes enhance cell permeability but may also lead to off-target interactions.[1] |
| Synthetic Accessibility | More complex multi-step synthesis.[6][7][8] | Generally simpler and more cost-effective to synthesize.[1] |
| Reactivity | The chloroalkyl group reacts with nucleophiles like thiols and amines. The carboxylic acid can be activated for amide bond formation.[3][][10] | The alkyl halide reacts with various nucleophiles. The choice of halide influences reactivity.[3][4] |
| Stability of Conjugate | The resulting ether and amide bonds are generally stable.[2] | The stability of the linkage depends on the nature of the bond formed (e.g., thioether, amine). |
Experimental Data Synopsis
While a direct, side-by-side study using identical biomolecules is not always available in the public domain, we can synthesize a comparative view from existing literature on PROTACs, where linker composition is a critical variable.
| Parameter | PROTAC with PEG-Alkyl Linker | PROTAC with Simple Alkyl Linker |
| Degradation Potency (DC₅₀) | Often lower (more potent), potentially due to improved ternary complex formation.[1] | Can be less potent if solubility or steric hindrance is an issue.[1] |
| Aqueous Solubility | Generally higher.[1] | Generally lower.[1] |
| Cell Permeability | Can be lower due to increased polarity, but improved solubility may compensate.[1] | Can be higher due to increased lipophilicity.[1] |
| cLogP | Generally lower. | Generally higher. |
Note: This table represents synthesized trends from the literature and actual values can vary significantly based on the specific molecules being conjugated.[1]
Experimental Protocols: A Practical Guide
Protocol 1: Conjugation of a Thiol-Containing Peptide to 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
This protocol outlines a two-step process: first, the alkylation of the peptide's thiol group with the chloroalkyl moiety of the linker, followed by the activation of the linker's carboxylic acid for conjugation to a second, amine-containing molecule.
Step 1: Alkylation of the Peptide
-
Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Add a 1.5 to 5-fold molar excess of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the thioether bond.
-
Purify the peptide-linker conjugate using reverse-phase HPLC.
Step 2: Activation and Conjugation to an Amine-Containing Molecule
-
Dissolve the purified peptide-linker conjugate in an anhydrous organic solvent such as dimethylformamide (DMF).
-
Activate the carboxylic acid by adding a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).[]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated peptide-linker solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Purify the final bioconjugate by size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: Conjugation of a Thiol-Containing Peptide using a Homobifunctional Alkyl Halide Linker (e.g., 1,6-Dibromohexane)
This protocol describes a one-step conjugation where the homobifunctional linker crosslinks two thiol-containing molecules.
-
Dissolve the thiol-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the homobifunctional alkyl halide linker to the peptide solution to favor intramolecular crosslinking or a slight excess to favor intermolecular dimerization.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by SDS-PAGE or LC-MS to observe the formation of the crosslinked product.
-
Purify the conjugate using size-exclusion chromatography to separate the desired product from unreacted starting materials and byproducts.
Visualizing the Workflow
Caption: A comparative workflow of bioconjugation using a PEG-containing linker versus a standard alkyl halide linker.
Conclusion and Future Perspectives
The choice between 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid and a standard alkyl halide linker is highly dependent on the specific application and the properties of the molecules to be conjugated. For bioconjugates where aqueous solubility, reduced non-specific binding, and conformational flexibility are paramount, the PEG-containing linker offers significant advantages.[1][2] Conversely, for applications where a more rigid and hydrophobic spacer is desired and synthetic simplicity is a key consideration, standard alkyl halide linkers remain a viable and cost-effective option.
The field of bioconjugation is continuously evolving, with the development of novel linkers that are, for example, cleavable under specific physiological conditions or that enable site-specific conjugation. As our understanding of the intricate relationship between linker structure and conjugate function deepens, we can expect to see the emergence of even more sophisticated and tailored linker technologies that will further expand the horizons of drug delivery and diagnostics.
References
- CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid. [Link]
-
Arylation Chemistry for Bioconjugation - PMC - NIH. [Link]
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PEGylation reagents (linkers, crosslinkers and labels) - Interchim. [Link]
-
Comparison of Cyclic and Linear PEG Conjugates - PMC. [Link]
-
What is the difference between ADC linker and PEG linker? - AxisPharm. [Link]
-
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka - Eureka by PatSnap. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC. [Link]
-
2-[2-[(6-Chlorohexyl)oxy]ethoxy]acetic Acid — Chemical Substance Information - NextSDS. [Link]
- CN101844978A - Synthesis method of 2-(2-chloroethoxy)
-
Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1 - PMC. [Link]
-
WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID - WIPO Patentscope. [Link]
-
Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC. [Link]
-
Biomolecule Conjugation - Bio-Synthesis, Inc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Biomolecule Conjugation - Bio-Synthesis, Inc [biosyn.com]
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid proper disposal procedures
As drug development professionals and synthetic chemists advancing targeted protein degradation, you frequently handle bifunctional PROTAC linkers such as 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid [1]. While the focus is often on the successful conjugation of the target-binding ligand and the E3 ligase recruiter, end-of-life material management is equally critical.
Mishandling bifunctional linkers can lead to severe environmental contamination, regulatory violations, and dangerous laboratory incidents. As your trusted partner in laboratory safety and chemical handling, we have developed this definitive, self-validating operational guide to ensure your disposal procedures are as precise as your syntheses.
Part 1: Chemical Profile & Mechanistic Causality of Hazards
To safely dispose of any chemical, you must first understand the causality behind its reactivity. 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid contains three distinct functional regions: a hydrophilic PEG2 core, a terminal carboxylic acid, and a terminal alkyl chloride.
-
The Alkyl Chloride (Halogenated Hazard): The presence of the chlorine atom fundamentally dictates the disposal route. This compound must be classified as Halogenated Organic Waste [2]. If halogenated compounds are inadvertently mixed with non-halogenated waste and incinerated at standard temperatures, they undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, environmental regulations mandate specialized high-temperature incineration for all halogenated streams[3].
-
The Carboxylic Acid (Corrosive/Reactive Hazard): The terminal acetic acid group imparts mild corrosivity. If this waste is mixed with strong bases (e.g., sodium hydroxide) or reactive metals, the resulting acid-base neutralization is exothermic. Localized heating can vaporize residual solvents in the waste container, causing dangerous pressure buildup and potential container failure[4].
Quantitative Safety & Logistics Data
| Parameter | Operational Specification |
| Chemical Identity | 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid |
| Waste Classification | Halogenated Organic Waste |
| Primary Incompatibilities | Strong bases, strong oxidizers, reactive metals |
| Approved Containers | High-Density Polyethylene (HDPE), Borosilicate Glass |
| Prohibited Containers | Metal cans (due to acid-induced corrosion) |
| Spill Absorbent | Inert materials (Sand, Vermiculite, Universal pads) |
| Final Disposal Method | High-Temperature Incineration (via EHS) |
Part 2: Self-Validating Waste Consolidation Protocol
Do not simply pour waste into the nearest carboy. Follow this self-validating methodology to ensure chemical compatibility and regulatory compliance.
Step 1: Container Selection and Verification Select a vapor-tight, leak-proof container made of HDPE or borosilicate glass[4].
-
Causality: The container must resist the mild corrosivity of the acetic acid moiety while preventing the escape of any volatile co-solvents (like DCM or chloroform) commonly used in PROTAC synthesis.
Step 2: Regulatory Labeling Before adding the first drop of waste, label the container clearly with "Hazardous Waste: Halogenated Organic"[4]. You must write out the full chemical name—2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid.
-
Causality: Using abbreviations or structural acronyms violates Environmental Health and Safety (EHS) regulations and endangers waste management personnel who rely on exact chemical identities to prevent incompatible mixing[4].
Step 3: The Self-Validating Transfer In a well-ventilated fume hood, begin transferring the liquid or dissolved linker waste into the container.
-
Self-Validation Checkpoint: Add only 2–3 mL of the waste initially. Pause and observe for 30 seconds. Feel the exterior of the container with a gloved hand to detect any temperature increase, and visually inspect for gas evolution (bubbling). If either occurs, immediately halt the transfer. This indicates an incompatible chemical mixture (e.g., an unrecognized strong base in the waste stream)[3].
Step 4: Storage and Headspace Management Leave at least 15–20% headspace in the container to accommodate vapor expansion. Cap the container tightly to ensure it is "vapor tight" and store it in a designated secondary containment tray away from non-halogenated solvents[4].
Part 3: Emergency Spill Response & Decontamination Protocol
Due to the viscous nature of PEG-based linkers, spills can create severe slip hazards and persistent contamination.
-
Containment: For benchtop or floor spills, immediately surround the perimeter of the spill with inert absorbent materials such as vermiculite or universal chemical absorbent pads. Do not use combustible materials like sawdust.
-
Absorption: Allow the pads to sit for 5–10 minutes to fully absorb the viscous PEG-linker[4].
-
Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth HDPE jar. Label this as "Halogenated Solid Waste"[2].
-
Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect the rinsate into a designated halogenated aqueous waste stream.
-
Self-Validation Checkpoint: After the primary cleanup, wipe the area with a pH test strip moistened with distilled water. A neutral pH (6-7) confirms that the acidic residue of the linker has been successfully neutralized and removed from the surface.
Part 4: Disposal Workflow Visualization
The following diagram maps the logical decision tree for isolating and disposing of this specific PROTAC linker, ensuring that both the halogenated and acidic risks are mitigated.
Caption: Workflow for hazard identification and disposal of halogenated PROTAC linker waste.
References
-
LABORATORY WASTE DISPOSAL GUIDELINES - UOW. University of Wollongong. Available at:[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]
-
First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy. National Institutes of Health (PMC). Available at:[Link]
Sources
Comprehensive Safety and Operational Guide: Handling 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
As a Senior Application Scientist specializing in bioconjugation and Targeted Protein Degradation (TPD), I frequently consult on the safe and effective handling of PROTAC linkers. The compound 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid (CAS: 1799506-29-8), commonly referred to in the lab as HexCl-PEG3-COOH, is a bifunctional linker critical for synthesizing chimeric molecules.
While its utility in drug development is immense, its unique chemical structure presents specific operational hazards. This guide provides a self-validating system for handling this reagent, bridging the gap between standard safety data and practical, field-proven laboratory execution.
Mechanistic Hazard Assessment (Causality & E-E-A-T)
Standard Safety Data Sheets list hazards, but understanding why a chemical is hazardous is the cornerstone of true laboratory safety. HexCl-PEG3-COOH carries specific GHS hazard statements (H302, H315, H319, H335), which are directly tied to its tripartite structure:
-
The Chloroalkyl Terminus (Alkylating Potential): The 6-chlorohexyl group is a primary alkyl chloride. While chlorine is a poorer leaving group compared to bromine or iodine, primary alkyl halides are still capable of acting as alkylating agents via SN2 mechanisms. Prolonged exposure or systemic absorption poses a risk of nucleophilic attack by biological thiols and amines, potentially leading to genotoxic effects[1].
-
The PEG Core (Penetration Enhancement): The ethoxy-ethoxy (PEG-like) chain is highly hydrophilic and flexible. Polyethylene glycol (PEG) motifs are well-documented dermal penetration enhancers. They bind water, increase the hydration of the stratum corneum, and can effectively ferry the reactive chloroalkyl moiety deeper into the epidermal layers upon skin contact[2].
-
The Acetic Acid Terminus (Corrosivity): The carboxylic acid group confers mild acidity, which is responsible for the compound's ability to cause local skin irritation (H315) and serious eye irritation (H319).
Personal Protective Equipment (PPE) Matrix
Because the PEG chain enhances dermal absorption[2], standard single-layer nitrile gloves are insufficient for prolonged handling. The following PPE matrix is mandatory for all operations involving HexCl-PEG3-COOH.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloved Nitrile (min 0.11 mm thickness). | The PEG moiety acts as a penetration enhancer. Double gloving delays the breakthrough time of the alkyl chloride. |
| Eye Protection | Snug-fitting chemical safety goggles. | Protects against aerosolized micro-droplets of the irritating acetic acid terminus. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Prevents skin contact with viscous spills that can easily cling to standard woven fabrics. |
| Respiratory | Handled strictly inside a certified chemical fume hood. | Mitigates inhalation of respiratory-irritating vapors (H335). |
Experimental Protocol: Bioconjugation Workflow
HexCl-PEG3-COOH is typically supplied as a viscous, pale-yellow oil. Its high viscosity makes accurate volumetric dispensing difficult; therefore, gravimetric dispensing (weighing by mass) is strongly recommended to ensure stoichiometric precision.
Amide Coupling Protocol (HATU/DIPEA)
This self-validating protocol ensures complete activation of the acid before the introduction of your target amine, minimizing unreacted linker waste.
Step 1: Fume Hood Preparation Ensure the fume hood sash is at the operational level. Lay down a chemical spill mat. Gather all reagents (HexCl-PEG3-COOH, HATU, DIPEA, target amine, anhydrous DMF).
Step 2: Gravimetric Dispensing Tare a glass vial on an analytical balance. Using a positive displacement pipette or a glass syringe, carefully transfer the required mass of HexCl-PEG3-COOH. Scientist's Tip: Wipe the exterior of the syringe needle with a Kimwipe before dispensing to avoid transferring excess viscous liquid to the balance.
Step 3: Carboxylate Activation Dissolve the linker in anhydrous DMF to achieve a 0.1 M concentration. Add 1.1 equivalents of HATU, followed by 2.5 equivalents of DIPEA. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a pale yellow color, visually indicating the formation of the active OAt ester.
Step 4: Amine Conjugation Add 1.0 equivalent of your target amine (e.g., a POI ligand) dropwise. Stir for 2-4 hours at room temperature. Monitor the disappearance of the activated ester via LC-MS.
Step 5: Reaction Quenching Quench the reaction by adding a small volume of saturated aqueous ammonium chloride. This neutralizes excess DIPEA and halts the coupling process safely.
Figure 1: Standard bioconjugation workflow for HexCl-PEG3-COOH.
Spill Response and Disposal Plan
Due to its viscosity and alkylating potential, spills must be managed with dry absorbents rather than simple wiping. Wiping a viscous PEG-oil only smears the compound, increasing the surface area for vaporization and dermal contact risk.
Immediate Spill Response Protocol
-
Containment: Do not use water. Surround the spill with an inert, dry absorbent material such as sand or vermiculite.
-
Neutralization: Once the oil is absorbed into the sand, lightly dust the area with sodium bicarbonate ( NaHCO3 ) powder to neutralize the acetic acid terminus.
-
Collection: Use a disposable plastic scoop to collect the clumped absorbent material. Place it into a compatible, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a disposable cloth soaked in a 10% sodium carbonate solution, followed by a final wipe with isopropanol to remove any residual PEG-lipid film.
Waste Disposal Logic
Because the molecule contains a covalently bound chlorine atom, all unreacted material, reaction waste, and spill cleanup materials MUST be segregated into Halogenated Organic Waste . Mixing this with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates environmental regulations.
Figure 2: Decision tree and operational logic for HexCl-PEG3-COOH spill response.
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
